tert-butyl 4-Methoxyindoline-1-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methoxy-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCXVQOBGGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Profiling of tert-Butyl 4-Methoxyindoline-1-carboxylate: A Strategic Synthon in Medicinal Chemistry
Abstract
tert-Butyl 4-methoxyindoline-1-carboxylate (CAS: 1415559-82-8) represents a critical "masked" intermediate in the synthesis of functionalized indoles and fused heterocyclic systems.[1] Unlike its fully aromatic counterpart (4-methoxyindole), this indoline derivative offers a distinct reactivity profile characterized by saturation at the C2-C3 bond and orthogonal protection at the N1 position. This guide details the physicochemical properties, synthetic utility, and mechanistic pathways of this scaffold, emphasizing its role as a divergent point for accessing C2-functionalized indoles and 4-substituted pharmacophores in drug discovery.
Structural Analysis & Physicochemical Profile
The molecule features an indoline (2,3-dihydroindole) core, which is significantly more basic and nucleophilic than indole due to the loss of aromaticity in the pyrrole ring. However, the N-tert-butoxycarbonyl (Boc) group serves a dual purpose: it attenuates the nitrogen's nucleophilicity—preventing oxidative degradation—and acts as a powerful Directed Metalation Group (DMG) for C2 functionalization.
Table 1: Physicochemical Properties
| Property | Value | Context |
| CAS Number | 1415559-82-8 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 249.31 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~3.2 | Lipophilic; suitable for membrane permeability |
| TPSA | 38.77 | High oral bioavailability potential |
| H-Bond Donors/Acceptors | 0 / 3 | Aprotic; requires deprotection for H-bonding |
| Rotatable Bonds | 2 | Rigid bicyclic core |
Synthetic Accessibility
The synthesis of this compound typically proceeds via the reduction of 4-methoxyindole followed by carbamate protection. This route is preferred over direct cyclization of phenethylamines due to the ready availability of 4-methoxyindole.
Synthesis Workflow (DOT Visualization)
Figure 1: Standard synthetic route converting 4-methoxyindole to the N-Boc indoline scaffold.
Reactivity Profile & Mechanistic Transformations[4][5]
This scaffold is valued for its ability to undergo transformations that are difficult or impossible with the free indole.
Directed Lithiation (C2-Functionalization)
The N-Boc group is a strong Director of Ortho-Lithiation. Treatment with sec-butyllithium (s-BuLi) generates a dipole-stabilized carbanion at the C2 position.
-
Mechanism: The carbonyl oxygen of the Boc group coordinates the lithium cation, directing deprotonation specifically to the adjacent
C2 center. -
Utility: This allows for the introduction of electrophiles (alkyl halides, aldehydes, boronic esters) at C2 before restoring aromaticity, enabling the synthesis of 2-substituted 4-methoxyindoles which are otherwise challenging to access regioselectively.
Oxidative Aromatization (Indole Synthesis)
After functionalization, the indoline core can be oxidized back to the indole.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (
). -
Outcome: Yields tert-butyl 4-methoxyindole-1-carboxylate.[1][2][3][4][5][6][7] The Boc group usually survives mild oxidation conditions.
Chemoselective Deprotection
-
N-Boc Removal: Acidic conditions (TFA/DCM or HCl/Dioxane) quantitatively yield 4-methoxyindoline.
-
O-Demethylation: Boron tribromide (
) at -78°C cleaves the methyl ether to reveal the phenol (4-hydroxyindoline), a precursor for triflation and cross-coupling reactions.
Reaction Map (DOT Visualization)
Figure 2: Divergent reactivity pathways available from the core scaffold.
Applications in Medicinal Chemistry
Kinase Inhibitor Scaffolds
The 4-methoxyindole motif is a privileged pharmacophore in kinase inhibitors (e.g., VEGF, multikinase inhibitors). The methoxy group at C4 often occupies a specific hydrophobic pocket or acts as a hydrogen bond acceptor in the ATP-binding site.
-
Strategy: Use the N-Boc indoline to install C2-solubilizing groups (like piperazines via lithiation/trapping) and then oxidize to the active indole form.
GPCR Ligands
Indoline derivatives serve as conformationally restricted bioisosteres of phenethylamines. The 4-methoxy group mimics the electronic and steric properties of neurotransmitters (serotonin, dopamine) while the N-Boc group allows for late-stage diversification of the amine.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Protection of 4-methoxyindoline.
-
Preparation: Dissolve 4-methoxyindoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (
) (1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0°C. -
Bocylation: Slowly add Di-tert-butyl dicarbonate (
) (1.2 eq) dissolved in DCM. -
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with UV/Ninhydrin).
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess amine), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Oxidation to Indole (Dehydrogenation)
Objective: Restoration of aromaticity.
-
Setup: Dissolve this compound (1.0 eq) in 1,4-Dioxane or Toluene.
-
Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.2 eq).
-
Condition: Reflux (80–110°C) for 2–4 hours.
-
Workup: Cool reaction. Filter off the hydroquinone precipitate. Concentrate filtrate.
-
Purification: The product is often pure enough; otherwise, filter through a short plug of silica.
Safety & Handling
-
Hazards: As a carbamate, it is relatively stable but potential skin/eye irritant. The precursors (
, , DDQ) are hazardous (corrosive, toxic, oxidizers). -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
Disposal: Dispose of halogenated solvents and oxidants (DDQ residues) in separate hazardous waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, this compound. Retrieved from .
-
Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[8] Journal of Organic Chemistry, 58(5), 1109–1117. (Foundational work on N-Boc directed lithiation).
- Gribble, G. W. (2000).Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Sigma-Aldrich. this compound Product Specification. Retrieved from .
-
Li, Z., et al. (2019). Green oxidation of indoles using halide catalysis.[9] Nature Communications, 10, 4869. (Modern oxidation protocols for indole derivatives).
Sources
- 1. 226710-87-8|tert-Butyl 5-hydroxy-4-methylindoline-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 2251053-55-9|tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate|BLD Pharm [bldpharm.com]
- 3. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]
- 4. This compound, 98% [smartscience.co.th]
- 5. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [chemicalbook.com]
- 6. CAS:2247106-59-6, tert-Butyl 4-amino-6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate-毕得医药 [bidepharm.com]
- 7. CAS#:2228718-51-0 | 2-[2-(Dimethylamino)-3,4-difluorophenyl]-2-oxoacetic acid | Chemsrc [chemsrc.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. communities.springernature.com [communities.springernature.com]
Thermodynamic & Kinetic Stability of 4-Methoxyindoline Carbamates
[1]
Executive Summary
4-Methoxyindoline carbamates represent a specialized class of pharmacophores and prodrug linkers where the stability of the carbamate bond is finely tuned by the electronic properties of the indoline scaffold. Unlike aliphatic carbamates, the N-acylated indoline moiety possesses unique "amide-like" resonance that is significantly modulated by substituents on the benzene ring.[1]
Key Technical Insight: The 4-methoxy substituent, positioned meta to the indoline nitrogen, exerts an inductive electron-withdrawing effect (
Part 1: Mechanistic Foundations[1]
Structural & Electronic Architecture
The stability of any carbamate (
-
Scaffold: Indoline (2,3-dihydroindole) is a cyclic aromatic amine.[2] The nitrogen lone pair is partially delocalized into the fused benzene ring, making it less basic (
) than typical secondary amines. -
The 4-Methoxy Effect: In the indole/indoline numbering system, the nitrogen is position 1. The 4-position is on the benzene ring, adjacent to the C3a bridgehead.
-
Geometric Relationship: The 4-position is meta to the nitrogen atom (via the C7a-C3a path).
-
Electronic Consequence: While a methoxy group is a strong resonance donor (
) in the para position, its effect in the meta position is dominated by inductive withdrawal ( ).[2] -
Net Result: The 4-methoxy group withdraws electron density from the aromatic system and, by extension, the nitrogen. This reduces the
resonance contribution, increasing the double-bond character of the carbonyl and making it more electrophilic.
-
Thermodynamic vs. Kinetic Stability
It is critical to distinguish between the thermodynamic driving force and the kinetic barrier.
| Parameter | Definition | Status for 4-OMe-Indoline Carbamates |
| Thermodynamic Stability ( | Free energy change of hydrolysis (Carbamate + | Highly Exergonic (-). The reaction is spontaneous.[1] The molecule is thermodynamically unstable relative to its hydrolysis products. |
| Kinetic Stability ( | Activation energy required to reach the transition state.[2] | Moderate to Low. The inductive withdrawal of the 4-OMe group lowers the transition state energy for nucleophilic attack, reducing shelf-life compared to unsubstituted analogs. |
Part 2: Hydrolysis Kinetics & Mechanism[1]
The degradation of 4-methoxyindoline carbamates follows a pseudo-first-order kinetic profile dependent on pH.[1]
The Mechanism (BAc2 Pathway)
Since the indoline nitrogen is disubstituted (no N-H proton), the rapid E1cB elimination mechanism seen in N-monosubstituted carbamates is blocked.[2] Instead, hydrolysis proceeds via the BAc2 (Base-catalyzed Acyl Cleavage, bimolecular) mechanism:
-
Nucleophilic Attack: Hydroxide ion (
) attacks the electrophilic carbonyl carbon.[1][2] -
Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
-
Collapse: The C-N bond breaks, expelling the indoline anion (leaving group).
-
Decarboxylation: The resulting carbonate monoester decomposes to alcohol and
.
DOT Diagram: Hydrolysis Mechanism
Caption: BAc2 hydrolysis pathway. The rate-determining step (RDS) is the formation of the tetrahedral intermediate, accelerated by the electron-withdrawing 4-OMe group.
pH-Rate Profile
The stability profile typically exhibits three distinct regions:
-
Acidic (pH < 4): Protonation of the carbonyl oxygen activates the bond toward water attack. Rate increases with decreasing pH.
-
Neutral Plateau (pH 4-8): Water acts as the nucleophile.[1][2] Rate is slow and relatively constant.
-
Basic (pH > 8): Hydroxide ion attack dominates.[2] Rate increases linearly with pH.
Note: For 4-methoxyindoline derivatives, the "Basic" region often shifts to lower pH values (e.g., starting at pH 7.0) due to the increased electrophilicity, making them potentially labile in physiological blood plasma (pH 7.4).[2]
Part 3: Experimental Characterization Protocols
To rigorously define the stability profile, the following self-validating protocols are recommended.
Determination of Hydrolytic Half-Life ( )
Objective: Quantify kinetic stability at physiological pH.[1][2]
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.[2]
-
Internal Standard (e.g., Caffeine or Benzophenone - non-reactive).[2]
-
HPLC-grade Acetonitrile.[1]
Workflow:
-
Stock Preparation: Dissolve 4-methoxyindoline carbamate in DMSO (10 mM).
-
Initiation: Spike stock into PBS (pre-warmed to 37°C) to a final concentration of 50 µM.
-
Sampling: Aliquot 100 µL at defined intervals (0, 15, 30, 60, 120, 240 min).
-
Quenching: Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop reaction and precipitate proteins (if plasma is used).
-
Analysis: Analyze via HPLC-UV or LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields .[2]
Arrhenius Activation Energy Determination
Objective: Predict shelf-life stability.
Workflow:
-
Perform the hydrolysis assay (3.1) at three temperatures: 40°C, 50°C, and 60°C.
-
Determine
for each temperature.[2] -
Plot
vs. (Kelvin).[2] -
Result: The slope equals
.[1] High indicates good shelf stability despite potential physiological lability.[1]
DOT Diagram: Stability Testing Workflow
Caption: Standardized workflow for determining kinetic stability parameters.
Part 4: Comparative Data & Applications
Substituent Effects on Stability
The following table summarizes the predicted relative stability based on Hammett Electronic Parameters (
| Substituent (Position) | Electronic Effect | Predicted Stability (Relative to H) | Application | |
| 4-Methoxy (Meta) | Inductive Withdrawal (-I) | +0.12 | Lower ( | Fast-release prodrugs |
| Hydrogen (Unsubstituted) | Neutral | 0.00 | Baseline | Standard Linkers |
| 5-Methoxy (Para) | Resonance Donation (+R) | -0.27 | Higher (More stable) | Stable carbamates |
| 5-Nitro (Para) | Strong Withdrawal (-R, -I) | +0.78 | Very Low (Rapid hydrolysis) | Self-immolative spacers |
Application in Prodrug Design
The 4-methoxyindoline scaffold is particularly useful when a drug needs to be released faster than a standard indoline linker would allow, but slower than a simple aniline carbamate.
-
Strategy: Use the 4-methoxy group to "tune down" the electron density on the nitrogen, thereby "tuning up" the leaving group ability of the indoline.
-
Orthogonality: This carbamate is stable to catalytic hydrogenolysis (unless benzyl is on the O-side) but cleavable by specific esterases or acidic conditions depending on the "O" substituent.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[2] Link[2]
-
Vacondio, F., et al. (2010).[2] Carbamate derivatives as prodrugs: synthesis, stability and bioconversion. Drug Discovery Today, 15(3-4), 139-148.[1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link[2]
-
Caplow, M. (1968).[2] Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. Link[2]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Refer to section on Carbamate cleavage).
Precision Tuning of N-Boc Indoline Scaffolds: The 4-Methoxy Electronic & Steric Nexus
Topic: Electronic Effects of 4-Methoxy Group on N-Boc Indoline Reactivity Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
The 4-methoxy-N-Boc indoline scaffold represents a "privileged structure" in CNS drug discovery, serving as a precursor to 4-substituted indoles (serotonin mimetics) and complex tricyclic alkaloids. However, the presence of the 4-methoxy (
This guide deconstructs the reactivity profile of this substrate, specifically addressing how the
The Electronic & Steric Landscape
Electronic Push-Pull Dynamics
The reactivity of 4-methoxy-N-Boc indoline is defined by two opposing forces:
-
The 4-Methoxy Activation (
): The oxygen atom at C4 donates electron density into the -system via resonance ( ), strongly activating the ortho (C5) and para (C7) positions relative to itself. While the inductive effect ( ) is present, the resonance contribution dominates, making the ring electron-rich. -
The N-Boc Deactivation (
): The tert-butoxycarbonyl (Boc) group pulls electron density from the nitrogen lone pair, decreasing the overall nucleophilicity of the ring compared to a free indoline. However, it is not strong enough to fully counteract the activation from the 4-OMe group.
The "Peri" Steric Effect (Rotameric Locking)
Crucially, the C4-position is peri-planar to the N1-protecting group. The bulk of the 4-OMe group creates significant
-
Consequence: This steric clash forces the N-Boc group to rotate out of coplanarity or lock into a specific rotamer where the carbonyl oxygen is directed away from the C4-substituent.
-
Impact on Lithiation: This restricts the ability of the Boc carbonyl to coordinate lithium at the C7 position, effectively shutting down C7-lithiation pathways that rely on the "Complex Induced Proximity Effect" (CIPE), thereby reinforcing C2-lithiation or C5-electrophilic attack.
Figure 1: Mechanistic map showing the conflict between electronic activation (green) and steric shielding (red).
Regioselectivity: The C5 vs. C7 Battle
Electrophilic Aromatic Substitution (EAS)
In standard EAS reactions (bromination, nitration), the 4-OMe group directs incoming electrophiles to C5 and C7 .
-
The C5 Advantage: C5 is ortho to the methoxy group and para to the nitrogen. It is electronically activated and sterically accessible.
-
The C7 Problem: Although C7 is para to the methoxy group (highly activated), it is sandwiched between the C6 proton and the bulky N-Boc group. The "peri-effect" described above makes C7 kinetically inaccessible for bulky electrophiles.
Result: Electrophilic substitution occurs almost exclusively at C5 .
Lithiation and Metalation
Unlike EAS, lithiation is controlled by coordination (CIPE) and acidity.
-
C2-Lithiation: Treatment with s-BuLi/TMEDA results in exclusive deprotonation at C2 . The N-Boc carbonyl coordinates the lithium, directing it to the adjacent
-proton. The 4-OMe group has negligible electronic impact on this position. -
C7-Lithiation (The "Forbidden" Path): While some directing groups (like carbamates) can direct lithiation to the ortho position of the ring (C7), the N-Boc group is generally too bulky and the rotameric lock prevents the necessary geometry for C7 abstraction. Do not attempt C7 functionalization via standard lithiation on this substrate.
Data Summary: Regioselective Trends
| Reagent Type | Target Position | Mechanism | Yield/Selectivity |
| Electrophile ( | C5 | >90% C5-selectivity | |
| Organolithium ( | C2 | Deprotonation (Coordination) | >95% C2-Li species |
| Oxidant (DDQ) | Aromatization | Hydride Abstraction | 100% Indole formation |
Oxidative Aromatization (Indoline Indole)
The conversion of 4-methoxy-N-Boc indoline to its indole counterpart is significantly accelerated by the 4-OMe group.
Mechanism
The reaction typically utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1]
-
Hydride Transfer: The benzylic C3-hydride is transferred to DDQ.
-
Carbocation Stabilization: This generates a cation at C3. The 4-OMe group stabilizes this intermediate through resonance (donating density across the C3a-C4 bond).
-
Proton Loss: Rapid loss of the C2-proton restores aromaticity.
Technical Note: Because the 4-OMe group stabilizes the transition state so effectively, this substrate is prone to "over-oxidation" or side reactions if the stoichiometry is not controlled. However, it generally allows for milder conditions (room temperature) compared to electron-deficient indolines.
Validated Experimental Protocols
Protocol A: Regioselective C5-Bromination
Objective: Synthesis of 5-bromo-4-methoxy-N-Boc-indoline.
Rationale: NBS is used as a controlled source of
-
Preparation: Dissolve 4-methoxy-N-Boc-indoline (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Cooling: Cool the solution to -10°C (ice/salt bath). Note: Standard 0°C may be insufficient to prevent minor C7 byproducts.
-
Addition: Add NBS (N-Bromosuccinimide, 1.05 equiv) portion-wise over 15 minutes. Protect from light.
-
Monitoring: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc). The product will be less polar.
-
Workup: Quench with 10% aqueous
. Extract with . -
Purification: Silica gel chromatography.
-
Expected Outcome: >85% yield of C5-bromide.[2]
-
Protocol B: DDQ-Mediated Aromatization
Objective: Oxidation to 4-methoxy-N-Boc-indole. Rationale: Dioxane is the preferred solvent to solubilize the hydroquinone byproduct.
-
Setup: Dissolve 4-methoxy-N-Boc-indoline (1.0 equiv) in 1,4-dioxane (0.2 M).
-
Reagent: Add DDQ (1.2 equiv) in a single portion at Room Temperature (25°C).
-
Critical Check: Unlike unsubstituted indolines which may require reflux, the 4-OMe variant reacts exothermically. Do not heat initially.
-
-
Reaction: Stir for 3-6 hours. The solution will turn deep red/brown (charge transfer complex).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DDQ-H2 (hydroquinone).
-
Workup: Concentrate the filtrate. Redissolve in DCM and wash with saturated
(to remove residual acidic species). -
Purification: Flash chromatography (often required to remove trace quinone residues).
Workflow Visualization
Figure 2: Decision tree for functionalizing the 4-methoxy-N-Boc scaffold.
References
-
Regioselectivity in Electrophilic Aromatic Substitution
- Title: A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
- Source: ResearchG
-
URL:[Link]
-
C-H Activation & Lithiation Challenges
- Title: A Short Review of C7–H Bond Functionaliz
- Source: RSIS Intern
-
URL:[Link]
-
DDQ Oxidation Mechanism
- Title: DDQ as a versatile and easily recyclable oxidant: a system
- Source: PMC (N
-
URL:[Link]
-
Steric Effects on Indoline Rotamers
Sources
The Biological Activity and Synthetic Potential of tert-Butyl 4-Methoxyindoline-1-carboxylate Scaffolds: A Technical Guide
Executive Summary
In modern medicinal chemistry and chemical biology, the indoline core is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity[1][2]. Among indoline derivatives, tert-butyl 4-methoxyindoline-1-carboxylate (CAS 1415559-82-8)[3] occupies a highly specialized niche.
As a Senior Application Scientist, I approach this scaffold not merely as a static molecule, but as a dynamic synthetic precursor. This guide explores the dual utility of this scaffold: first, as a pharmacophore for developing novel anti-inflammatory and central nervous system (CNS) therapeutics[4][5]; and second, as the critical building block for 4-methoxy-7-nitroindolinyl (MNI) photolabile caging groups, which have revolutionized two-photon optogenetics and photopharmacology[6][7].
Pharmacological Potential: The Indoline Core
The biological activity of the 4-methoxyindoline scaffold is governed by precise structure-activity relationships (SAR). The saturated pyrrole ring of the indoline core provides a rigid 3D conformation that mimics endogenous indoleamines (e.g., serotonin) but offers distinct sp3-hybridized geometry at the C2-C3 positions[8][9].
Causality in Scaffold Design
-
The 4-Methoxy Group: The inclusion of a methoxy group at the 4-position fundamentally alters the electron density of the aromatic system. It acts as an electron-donating group, increasing the activation of the ring toward specific biological interactions and modifying the compound's lipophilicity and hydrogen-bonding capabilities[9].
-
Target Binding: Recent drug discovery efforts have utilized the indoline scaffold to design dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors. The indoline moiety physically hampers access to the iron coordination sphere of 5-LOX, establishing critical van der Waals interactions with surrounding amino acid residues (e.g., H372, L368), making it a potent anti-inflammatory candidate[4][10].
The Core Directive: MNI-Caging in Photopharmacology
While the free indoline core is valuable in drug discovery, the tert-butyl carboxylate (Boc-protected) form is the linchpin of advanced neurobiological research. It is the direct precursor to MNI-caged neurotransmitters (like MNI-GABA and MNI-Glutamate) and MNI-caged auxins [6][7]. Caged compounds are biologically inert molecules that release their active payload only upon targeted light exposure.
The Mechanistic Role of the Scaffold
-
Causality of the Boc Group: The Boc group is not merely a temporary protecting group; it is a regioselective director. By sterically hindering the 2- and 6-positions and electronically deactivating the amine nitrogen, the Boc group forces subsequent electrophilic nitration exclusively to the 5- and 7-positions[6]. A nitro group at the 7-position is an absolute physical requirement for the photolytic intramolecular redox reaction that cleaves the cage.
-
Causality of the 4-Methoxy Group in Photolysis: Single-photon (UV) uncaging is highly phototoxic to living tissue. The 4-methoxy substituent pushes electron density into the nitroindoline ring, significantly increasing its two-photon absorption cross-section . This allows researchers to use near-infrared femtosecond lasers (720–760 nm) to cleave the cage, enabling deep-tissue penetration with sub-micrometer 3D precision without damaging the cells[7][11].
Mechanism of two-photon MNI-GABA uncaging and subsequent neurobiological signaling.
Quantitative Data Presentation
The functionalization of the this compound scaffold yields derivatives with distinct, measurable biological and photophysical properties. The table below summarizes key quantitative metrics across different applications[4][6][7].
| Scaffold Derivative | Primary Biological Target | Key Quantitative Metric | Application / Result |
| Indoline Compound 73 | 5-LOX / sEH Enzymes | IC50: 0.41 μM (5-LOX) | Potent in vivo anti-inflammatory efficacy[4]. |
| MNI-Caged GABA | GABA-A Receptors | 2P Cross-Section: 700–760 nm | Blocks somatically evoked action potentials[7]. |
| MNI-Caged Auxin (IAA) | TIR1/AFB Auxin Receptors | Hydrolysis half-life: >24h | Extremely stable in planta prior to photolysis[6]. |
| MNI-Caged Glutamate | AMPA/NMDA Receptors | Quantum Yield: ~0.08 | Standard for excitatory synaptic mapping[12]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows utilizing this scaffold must be designed as self-validating systems. Below are the definitive protocols for synthesizing and validating MNI-caged compounds.
Protocol 1: Regioselective Synthesis of MNI-Caged Effectors
This protocol converts this compound into a photoactive caged effector (e.g., MNI-GABA)[6][12].
-
Regioselective Nitration: Dissolve this compound in acetonitrile. Slowly add AgNO3 and acetyl chloride at 0 °C.
-
Causality: This generates the nitronium ion in situ. The Boc group directs nitration to yield a 1:1 mixture of 5-nitro and 7-nitro regioisomers.
-
-
Chromatographic Isolation (Self-Validation Step A): Purify the mixture via silica gel flash chromatography. You must isolate the 7-nitro isomer.
-
Validation: Verify via 1H-NMR. The 7-nitro isomer will show distinct aromatic proton shifts compared to the 5-nitro byproduct. If the 5-nitro isomer is carried forward, the final compound will fail to photolyze.
-
-
Boc Deprotection: Treat the isolated 1-N-Boc-7-nitro-4-methoxyindoline with trifluoroacetic acid (TFA) in CH2Cl2 for 2 hours to yield the free secondary amine.
-
Effector Conjugation: React the deprotected indoline with the activated carboxylic acid of the target effector (e.g., GABA or Auxin) using a coupling reagent like CDI (1,1'-Carbonyldiimidazole) in DCM[12].
-
Final Purity Validation (Self-Validation Step B): Assess the final product via analytical HPLC. Purity must exceed 99% to prevent off-target biological effects from free, uncaged effectors.
Synthetic workflow from Boc-protected scaffold to MNI-caged effector.
Protocol 2: In Vitro Two-Photon Uncaging Validation
Before utilizing MNI-caged compounds in complex network studies (e.g., epileptic rhythms), the photolysis efficiency and biological inertness must be validated via whole-cell patch-clamp electrophysiology[7][13].
-
Slice Preparation: Prepare acute brain slices (e.g., from GCaMP6f transgenic mice) and perfuse with artificial cerebrospinal fluid (aCSF) containing 1-3 mM of the synthesized MNI-GABA.
-
Dark Control (Self-Validation Step A): Perform whole-cell recordings in the dark.
-
Validation: The baseline frequency of miniature inhibitory postsynaptic currents (mIPSCs) must remain unchanged compared to aCSF alone. Any increase indicates spontaneous hydrolysis or incomplete caging, rendering the batch invalid[13].
-
-
Two-Photon Excitation: Focus a femtosecond pulsed laser (tuned to 720 nm) onto the proximal dendritic segment of the patched neuron. Apply a 1 ms pulse.
-
Electrophysiological Readout (Self-Validation Step B): Measure the evoked inhibitory ion currents. A successful uncaging event will trigger an immediate, scalable outward chloride current (hyperpolarization), effectively blocking somatically evoked action potentials[7].
References
-
Indole and indoline scaffolds in drug discovery. ResearchGate.[Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications (Journal of Medicinal Chemistry).[Link]
-
CAS No. 1415559-82-8 | this compound. Chemsrc.[Link]
-
Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta. Plant and Cell Physiology (via PMC).[Link]
-
Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega (via PMC).[Link]
-
Two-photon excitation microscopy. Wikipedia.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxyindoline hydrochloride (90609-70-4) for sale [vulcanchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
- 12. Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case - PMC [pmc.ncbi.nlm.nih.gov]
melting point and physical characteristics of crystalline N-Boc-4-methoxyindoline
The following technical guide provides an in-depth analysis of N-Boc-4-methoxyindoline (tert-butyl 4-methoxyindoline-1-carboxylate), focusing on its physicochemical properties, synthesis, and analytical characterization.
Executive Summary
N-Boc-4-methoxyindoline (CAS: 1415559-82-8 ) is a critical pharmacophore intermediate used in the synthesis of neuroactive agents, specifically "caged" glutamate/GABA neurotransmitters (e.g., MNI-caged compounds) and kinase inhibitors. While often isolated as a viscous lipophilic oil, high-purity crystalline forms are essential for shelf-stability and precise stoichiometry in drug development. This guide outlines the thermodynamic properties, synthesis logic, and validation protocols required to transition this compound from a crude oil to a stable crystalline entity.
Part 1: Chemical Identity & Physicochemical Profile
The physical state of N-Boc-4-methoxyindoline is highly dependent on purity and solvent history. While the tert-butyl carbamate (Boc) group reduces the hydrogen-bonding potential of the N1 position (lowering melting point compared to the free amine salt), the methoxy substituent at C4 introduces lattice rigidity.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl 4-methoxy-2,3-dihydro-1H-indole-1-carboxylate |
| Common Name | N-Boc-4-methoxyindoline |
| CAS Registry Number | 1415559-82-8 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Physical State (Crude) | Viscous pale-yellow to brown oil |
| Physical State (Pure) | Off-white to white low-melting crystalline solid |
| Melting Point (Expected) | 45°C – 55°C (Dependent on polymorph/solvate) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
Structural Analysis & Thermodynamics
The molecule consists of a bicyclic indoline core. The sp³ hybridized C2 and C3 carbons create a "puckered" ring conformation, unlike the planar indole.
-
Lipophilicity (LogP): ~3.2 (Predicted). The Boc group significantly increases lipophilicity, facilitating purification via normal-phase silica chromatography.
-
Crystallization Challenge: The rotational freedom of the tert-butyl group and the flexible methoxy ether linkage often inhibit rapid lattice formation, leading to "oiling out." Nucleation induction (seeding) at low temperatures (-20°C) is often required.
Part 2: Synthesis & Purification Workflow
High-crystallinity material is achieved only through a specific reduction-protection sequence that minimizes oxidative byproducts (indoles/quinones).
Synthetic Pathway
The synthesis typically proceeds via the reduction of 4-methoxyindole followed by immediate protection.
-
Reduction: 4-Methoxyindole is reduced to 4-methoxyindoline using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid. Critical Control: Temperature must be kept <15°C to prevent over-reduction or polymerization.
-
Protection: The crude indoline is reacted with Di-tert-butyl dicarbonate (Boc₂O) in THF/TEA.
Visualization of Reaction Logic
The following diagram illustrates the critical process flow and decision gates for obtaining the crystalline product.
Caption: Step-wise synthesis and purification logic to isolate crystalline N-Boc-4-methoxyindoline.
Part 3: Crystallization Protocol
If the product isolates as an oil after chromatography, follow this protocol to induce the crystalline state required for rigorous characterization.
Protocol: Low-Temperature Recrystallization
Objective: Convert viscous oil to solid lattice. Solvent System: Pentane / Diethyl Ether (10:1 ratio).
-
Dissolution: Dissolve 1.0 g of the viscous oil in the minimum amount of Diethyl Ether (~2 mL) at room temperature.
-
Saturation: Slowly add Pentane (~20 mL) while stirring until a slight turbidity persists.
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod.
-
Cooling: Seal the flask and place it at -20°C for 24–48 hours.
-
Collection: Rapidly filter the resulting white needles over a chilled sintered glass funnel. Wash with cold pentane.
-
Drying: Dry under high vacuum (0.1 mbar) at ambient temperature. Note: Do not heat, as the melting point is low.
Part 4: Analytical Characterization (Validation)
To confirm identity and purity, the following spectral data must be met.
Nuclear Magnetic Resonance (NMR)
The Boc group and Methoxy group provide distinct singlet handles for integration.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 1.55 | Singlet (9H) | Boc tert-butyl group |
| (CDCl₃) | 3.08 | Triplet (2H) | C3-H (Indoline ring) |
| 3.82 | Singlet (3H) | O-CH₃ (Methoxy) | |
| 3.98 | Triplet (2H) | C2-H (N-adjacent) | |
| 6.50 – 7.20 | Multiplet (3H) | Aromatic Protons (C5, C6, C7) | |
| ¹³C NMR | 28.5 | - | Boc Methyls |
| 55.4 | - | Methoxy Carbon | |
| 80.1 | - | Boc Quaternary Carbon | |
| 152.5 | - | Carbamate Carbonyl (C=O) |
Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Expected Ion: [M+H]⁺ = 250.31 (Weak); [M+Na]⁺ = 272.30 (Strong).
-
Fragmentation: Loss of tert-butyl group often observed, showing peak at [M-56]⁺.
Part 5: Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The carbamate is generally stable, but the electron-rich aromatic ring is susceptible to slow oxidation if exposed to light and air for prolonged periods.
-
Handling: As a low-melting solid, avoid handling near heat sources. Weigh quickly to prevent absorption of atmospheric moisture which can turn the solid back into a gum.
References
-
ChemSrc. (2025).[1] this compound (CAS 1415559-82-8) Properties and Suppliers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins. PMC8175960. Retrieved from [Link]
- Canepari, M., et al. (2001). Photochemical Uncaging of Bioactive Compounds. Journal of Neuroscience Methods. (Contextual grounding for MNI-precursor synthesis).
Sources
Structural and Mechanistic Divergence: A Comparative Analysis of tert-Butyl 4-Methoxyindoline-1-carboxylate and Indole Analogs
Executive Summary
In contemporary drug discovery, the architectural shift from planar, aromatic scaffolds to sp³-rich, three-dimensional frameworks is a proven strategy for optimizing pharmacokinetic profiles. While the indole nucleus remains one of the most privileged pharmacophores in medicinal chemistry, its saturated counterpart—the indoline (2,3-dihydroindole) core—offers distinct physicochemical and spatial advantages[1].
This technical whitepaper provides an in-depth comparative analysis between traditional indole analogs and a highly specialized intermediate: tert-butyl 4-methoxyindoline-1-carboxylate (CAS: 1415559-82-8)[2]. By deconstructing their structural topography, electronic distribution, and mechanistic reactivity, this guide equips synthetic chemists and drug development professionals with the causal logic required to leverage these scaffolds effectively.
Structural and Electronic Topography
The fundamental divergence between indoles and indolines lies in their hybridization and resulting 3D geometry.
-
Indole Analogs: The indole core is a fully conjugated, 10-π electron aromatic system. The sp² hybridization across the bicyclic framework enforces strict planarity. The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, rendering the nitrogen non-basic and significantly increasing the nucleophilicity of the C3 carbon.
-
This compound: The reduction of the C2–C3 double bond yields an sp³-hybridized indoline core. This breaks the planarity, resulting in a non-coplanar, puckered conformation that increases water solubility and alters lipid solubility[1]. However, unprotected indolines are highly susceptible to spontaneous oxidation back to indoles.
The Role of the Substituents: To harness the indoline core synthetically, it must be stabilized. In this compound, the N-Boc (tert-butoxycarbonyl) group serves a dual purpose. Sterically, it shields the nitrogen; electronically, it withdraws the nitrogen lone pair via resonance into the carbamate carbonyl, preventing oxidation and deactivating the ring toward standard electrophilic attack[3]. Furthermore, the 4-methoxy group acts as a strong electron-donating group (EDG). It sterically blocks the C4 position while electronically enriching the C5 and C7 positions via resonance, fundamentally altering the molecule's regioselective reactivity compared to a bare indole.
Table 1: Comparative Physicochemical and Structural Data
| Property / Feature | Indole Analogs | This compound | Causality / Impact |
| C2-C3 Hybridization | sp² (Planar) | sp³ (Non-planar / Puckered) | sp³ character improves solubility and reduces off-target protein binding (flatness penalty). |
| Nitrogen Lone Pair | Delocalized into aromatic ring | Conjugated with Boc carbonyl | Boc protection prevents spontaneous oxidation and neutralizes basicity. |
| Primary Reactivity | Electrophilic Aromatic Substitution (C3) | Directed ortho-Lithiation (C7 or C2) | Boc acts as a Directed Metalation Group (DMG); C3 is no longer nucleophilic. |
| H-Bonding Capacity | N-H acts as H-bond donor | No H-bond donor (Boc protected) | Modulates target engagement; increases lipophilicity (logP) due to the bulky tert-butyl group. |
Mechanistic Reactivity: The Causality of Experimental Choices
The electronic differences outlined above dictate entirely divergent synthetic workflows.
For indoles , the standard functionalization pathway is Electrophilic Aromatic Substitution (EAS). Because the nitrogen lone pair pushes electron density into the C3 position (forming an enamine-like resonance structure), electrophiles preferentially attack C3.
Conversely, This compound cannot undergo standard EAS due to the electron-withdrawing Boc group and the loss of the C2-C3 double bond. Instead, functionalization relies on Directed ortho-Lithiation (DoM) . When treated with a strong, non-nucleophilic base, the carbonyl oxygen of the Boc group coordinates the lithium cation. This proximity effect directs the deprotonation exclusively to the adjacent C7 position (on the aromatic ring) or the C2 position (alpha to the nitrogen)[3]. The presence of the 4-methoxy group further influences this by sterically hindering the upper hemisphere of the molecule, often making C7 the most thermodynamically and kinetically accessible site for lithiation.
Caption: Divergent reactivity pathways of indole versus N-Boc protected indoline scaffolds.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow contains a built-in analytical checkpoint to confirm mechanistic success before proceeding to resource-intensive steps.
Protocol A: Regioselective Lithiation of this compound
Objective: To functionalize the C7 position via Directed ortho-Lithiation (DoM).
Causality of Reagents: sec-Butyllithium (s-BuLi) is selected over n-BuLi because it is more basic and more sterically hindered, preventing unwanted nucleophilic attack on the Boc carbonyl. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is added to coordinate the lithium cation, breaking up organolithium hexamers into highly reactive monomers.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Add TMEDA (1.2 equiv).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Strict temperature control is required to prevent Boc-group migration[3].
-
Lithiation: Dropwise add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.
-
Self-Validation Checkpoint (D₂O Quench):
-
Extract a 0.1 mL aliquot of the reaction mixture via syringe.
-
Quench the aliquot into a vial containing 0.5 mL of D₂O.
-
Extract with CDCl₃ and run a rapid ¹H-NMR.
-
Validation: Confirm >95% disappearance of the C7 aromatic proton signal. If incomplete, increase lithiation time or verify reagent titer before proceeding.
-
-
Electrophile Addition: Once validated, add the desired electrophile (e.g., DMF for formylation, or an alkyl halide) dropwise at -78 °C. Allow to warm to room temperature overnight.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Caption: Self-validating experimental workflow for the regioselective lithiation of N-Boc indolines.
Protocol B: C3-Formylation of Indole Analogs (Vilsmeier-Haack)
Objective: To functionalize the C3 position of an unprotected indole via EAS.
Causality of Reagents: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloromethyleneiminium ion). This acts as a mild, highly selective electrophile that perfectly matches the nucleophilicity of the indole C3 position without over-alkylating the nitrogen.
-
Vilsmeier Reagent Generation: Cool a round-bottom flask containing anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes until a pale yellow complex forms.
-
Indole Addition: Dissolve the indole analog (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.
-
Heating: Warm the reaction to 40 °C and stir for 2 hours.
-
Self-Validation Checkpoint (LC-MS):
-
Take a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS.
-
Validation: Look for the complete consumption of the starting material mass and the appearance of the [M+H]+ peak corresponding to the iminium intermediate (+28 Da mass shift upon eventual hydrolysis). Ensure no N-formylation byproducts are observed.
-
-
Hydrolysis: Pour the reaction mixture over crushed ice and neutralize with 2M NaOH until pH 8 is reached. This hydrolyzes the iminium intermediate to the final C3-aldehyde.
-
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Conclusion
The transition from an indole to a this compound scaffold represents a shift from planar, nucleophilic chemistry to three-dimensional, directed-metalation chemistry. By understanding the causal relationships between hybridization, protecting group electronics, and steric hindrance, researchers can exploit these differences to design highly specific, self-validating synthetic routes. The N-Boc indoline not only provides superior physicochemical properties for drug discovery but also serves as a precision-guided canvas for complex molecular assembly.
References
-
Development and Application of Indolines in Pharmaceuticals Source: PubMed Central (PMC) URL:[Link]
-
CAS No. 1415559-82-8 | this compound Source: Chemsrc URL:[Link]
-
An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS No. 1415559-82-8 | Chemsrc [chemsrc.com]
- 3. An entry to 2-(cyclobut-1-en-1-yl)-1 H -indoles through a cyclobutenylation/deprotection cascade - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00430A [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of tert-butyl 4-Methoxyindoline-1-carboxylate
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of tert-butyl 4-methoxyindoline-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 4-methoxyindole and proceeds through a two-step sequence involving a selective reduction followed by N-protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure successful and reproducible outcomes.
Introduction and Scientific Context
4-methoxy-substituted indoline scaffolds are privileged structures in modern pharmacology. The indoline nucleus is a core component of numerous biologically active compounds, and the methoxy substituent at the 4-position significantly influences the molecule's electronic properties and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for subsequent synthetic manipulations, such as C-H functionalization or coupling reactions, by preventing unwanted side reactions involving the secondary amine.[1][2]
The target molecule, this compound, serves as a key intermediate in the synthesis of a wide array of compounds, including inhibitors of mitogen-activated protein kinase[3] and other agents with potential therapeutic applications.[4] This protocol details a robust and scalable synthesis from 4-methoxyindole, focusing on a chemical reduction method that circumvents the need for specialized high-pressure hydrogenation equipment.
Overall Synthetic Strategy
The synthesis is achieved in two distinct steps:
-
Reductive Amination: Selective reduction of the C2-C3 double bond of the 4-methoxyindole pyrrole ring to yield 4-methoxyindoline. This is accomplished using sodium cyanoborohydride in an acidic medium.
-
N-Boc Protection: Protection of the resulting secondary amine of 4-methoxyindoline with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Sources
Standard Protocol for N-Boc Protection of 4-Methoxyindoline: An Application Note for Drug Development Professionals
Introduction: The Strategic Importance of Boc Protection in Indoline Scaffolds
In the landscape of modern synthetic and medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and pharmaceuticals. The precise functionalization of the indoline nitrogen is often a critical step in multi-step syntheses. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool for this purpose, offering a robust shield for the secondary amine that is stable to a wide range of non-acidic reagents.[1] The introduction of the Boc group temporarily reduces the nucleophilicity and basicity of the indoline nitrogen, thereby preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.[2] Its facile removal under mild acidic conditions further enhances its utility, allowing for the timely deprotection of the nitrogen atom to enable further derivatization.
This application note provides a comprehensive and field-proven standard protocol for the N-Boc protection of 4-methoxyindoline, a key intermediate in the synthesis of various pharmaceutical agents. The protocol details the synthesis of the requisite 4-methoxyindoline starting material, the N-Boc protection reaction itself, and the analytical characterization of the final product, tert-butyl 4-methoxyindoline-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this critical synthetic transformation.
Synthesis of the Starting Material: 4-Methoxyindoline
A reliable supply of the starting material is paramount. 4-Methoxyindoline can be efficiently prepared from the corresponding 4-methoxyindole via catalytic hydrogenation. This method is generally high-yielding and provides a clean product.
Protocol: Catalytic Hydrogenation of 4-Methoxyindole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxyindole | 98% | Commercially Available |
| Platinum(IV) oxide (PtO₂) | Catalyst Grade | Commercially Available |
| or Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercially Available |
| p-Toluenesulfonic acid (PTSA) | Reagent Grade | Commercially Available |
| Methanol (MeOH) or Water | Anhydrous/ACS Grade | Commercially Available |
| Hydrogen (H₂) gas | High Purity | Gas Supplier |
| Diatomaceous Earth (Celite®) | Analytical Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Catalyst Loading: In a high-pressure hydrogenation vessel, add 4-methoxyindole (1.0 eq) and the chosen catalyst (5-10 mol% PtO₂ or 10% Pd/C).
-
Solvent and Acid Addition: Add methanol or water as the solvent. The use of water with an acid catalyst such as p-toluenesulfonic acid can be an environmentally benign option.[3]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but can be higher depending on the apparatus).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst, washing the pad with methanol or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. If an acid catalyst was used, neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxyindoline. The product can be further purified by column chromatography if necessary.
N-Boc Protection of 4-Methoxyindoline
The protection of the indoline nitrogen is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Reaction Scheme:
Caption: General workflow for the N-Boc protection of 4-methoxyindoline.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Methoxyindoline | Synthesized as above | - |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated aqueous NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a solution of 4-methoxyindoline (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran, add triethylamine (1.2-1.5 eq). Stir the solution at room temperature for 10-15 minutes.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, this compound, is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Mechanism and Scientific Rationale
The N-Boc protection of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the indoline attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected indoline. The byproducts of this reaction are tert-butanol and carbon dioxide. The evolution of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction. The presence of a base, such as triethylamine, deprotonates the indoline nitrogen, increasing its nucleophilicity and accelerating the reaction rate.
Caption: Simplified mechanism of N-Boc protection.
Analytical Characterization of this compound
Thorough analytical characterization is essential to confirm the structure and purity of the final product. The following data are typical for this compound.
Table of Expected Analytical Data:
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.3 (m, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~4.0 (t, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃), ~3.0 (t, 2H, Ar-CH₂), ~1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C=O), ~154 (Ar-C-O), ~140 (Ar-C), ~128 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~80 (O-C(CH₃)₃), ~55 (OCH₃), ~48 (N-CH₂), ~28 (Ar-CH₂), ~28 (C(CH₃)₃) |
| FT-IR (KBr or neat) | ν (cm⁻¹): ~2975 (C-H, alkane), ~1695 (C=O, carbamate), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₉NO₃: 250.14; found: ~250.1. [M+Na]⁺ calculated for C₁₄H₁₉NNaO₃: 272.12; found: ~272.1. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or Boc anhydride; low reactivity of the amine. | Increase the equivalents of base and/or Boc anhydride. Increase the reaction time or gently warm the reaction mixture. |
| Formation of Side Products | Reaction with other nucleophilic groups in the molecule. | This protocol is generally selective for amines. If other reactive groups are present, consider alternative protection strategies. |
| Difficult Purification | Excess Boc anhydride or byproducts. | Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold hexanes) to remove excess Boc anhydride. |
Safety and Handling
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are corrosive and flammable liquids with strong odors. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Use in a well-ventilated area and away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the N-Boc protection of 4-methoxyindoline. By following the outlined procedures for the synthesis of the starting material and the subsequent protection reaction, researchers can confidently prepare high-purity this compound. The provided analytical data serves as a benchmark for product characterization, ensuring the integrity of this key synthetic intermediate for applications in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Awuah, S. G., & Habash, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026.
- Török, B., & London, G. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. ACS Sustainable Chemistry & Engineering, 1(1), 105-108.
- Journal of the Chemical Society, C: Organic. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. C, 344-348.
-
ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
- Zhang, X., et al. (2025). Study of catalytic hydrogenation dehydrogenation on an alternative LOHC: 4-methylindole.
-
AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Awuah, S. G., & Habash, M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. Retrieved from [Link]
-
PMC. (n.d.). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
PubChem. (n.d.). p-tert-Butylanisole. Retrieved from [Link]
-
Beilstein Journals. (n.d.). IR spectrum of 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis[(N-(3',3'-dimethyl-3'-{(ethoxycarbonyl[S-(1''H-indol-3''-yl)methyl]methyl)amidocarbonylmethyl}ammoniumpropyl)carbamoylmethoxy]-2,8,14,20-tetra thiacalix[5]arene tetrabromide (cone-8). Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
Sources
Application Note: Catalytic Hydrogenation of 4-Methoxyindole to 4-Methoxyindoline
Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Indoline derivatives are privileged structural motifs in pharmaceutical chemistry, frequently serving as core scaffolds for antihypertensive, antitumor, and alkaloid-derived drugs. However, the direct synthesis of indolines via the catalytic hydrogenation of unprotected indoles—such as 4-methoxyindole—presents a formidable chemical challenge[1].
The difficulty stems from three primary factors:
-
Aromatic Stability: The indole core is highly resonance-stabilized. Conventional heterogeneous hydrogenation requires extremely harsh conditions (e.g., 150 bar H₂, >200 °C) to force the reduction[2].
-
Chemoselectivity (Demethoxylation): Under the harsh conditions typically required to reduce the pyrrole ring, the electron-donating 4-methoxy group becomes highly susceptible to C–O bond hydrogenolysis, leading to unwanted demethoxylation[1].
-
Catalyst Poisoning: The desired product, 4-methoxyindoline, is a cyclic secondary amine. Free amines strongly coordinate to the active sites of transition metal catalysts, effectively poisoning them and halting the reaction prematurely[2].
The Solution: Acid-Activated Dearomatization To circumvent these issues, this protocol leverages an acid-activated hydrogenation strategy. By introducing a Brønsted acid (such as p-toluenesulfonic acid, p-TsOH), the indole is selectively protonated at the C-3 position[2]. This generates a highly reactive iminium ion, which disrupts the aromaticity of the pyrrole ring and drastically lowers the activation energy required for reduction. Consequently, the hydrogenation proceeds rapidly at room temperature and moderate pressure (10–30 bar). Furthermore, the acidic medium ensures the product remains protonated as an indolinium salt, preventing catalyst poisoning and enabling high turnover numbers[3].
Figure 1: Acid-activated mechanistic pathway for selective 4-methoxyindole hydrogenation.
Catalyst Selection and Condition Optimization
The choice of catalyst and acid additive dictates the chemoselectivity of the reaction. While Pd/C is highly active, palladium has a strong propensity for C–O bond cleavage (hydrogenolysis) at elevated temperatures. Pt/C is generally preferred for methoxy-substituted indoles due to its milder reactivity profile toward ether linkages, preserving the 4-methoxy group while efficiently reducing the iminium intermediate[1].
Table 1: Optimization of Reaction Conditions for 4-Methoxyindole Hydrogenation
| Catalyst | Additive | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | Chemoselectivity to Indoline (%) |
| Pt/C (5 wt%) | None | EtOH | 25 | 30 | < 20 | N/A (Catalyst Poisoning) |
| Pt/C (5 wt%) | p-TsOH (1.1 eq) | Water/EtOH | 25 | 10–30 | > 95 | > 98 |
| Pd/C (5 wt%) | H₃PO₄ (1.1 eq) | Water | 40 | 1 | > 90 | ~ 95 |
| Ru/C (5 wt%) | None | Hexane | 150 | 100 | > 99 | < 40 (Demethoxylation) |
Data synthesized from benchmark studies on unprotected indole hydrogenations[2],[3].
Experimental Protocol: Synthesis of 4-Methoxyindoline
Self-Validating Design: This protocol incorporates in-process controls (IPC) to ensure the reaction is halted precisely at the indoline stage, preventing over-reduction to the octahydroindole derivative.
Materials Required:
-
Substrate: 4-Methoxyindole (1.0 equiv, e.g., 10 mmol, 1.47 g)
-
Catalyst: 5% Pt/C (10 mol% Pt relative to substrate)
-
Acid Activator: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equiv, 11 mmol, 2.09 g)
-
Solvent: Deionized Water or 1:1 Water/Ethanol (50 mL)
-
Reagents for Workup: 2 M NaOH (aq), Ethyl acetate (EtOAc), Anhydrous Na₂SO₄, Celite.
Step-by-Step Methodology:
-
Reactor Preparation: To a clean 100 mL Parr autoclave or high-pressure reactor, add the 4-methoxyindole, p-TsOH·H₂O, and the solvent. Stir for 5 minutes to ensure complete dissolution and protonation of the substrate.
-
Catalyst Addition: Carefully add the 5% Pt/C catalyst.
-
Causality Note: Always add the catalyst to the wetted mixture under an inert atmosphere. Dry Pd/C or Pt/C can easily ignite solvent vapors upon contact with air.
-
-
Purging and Pressurization: Seal the reactor. Purge the headspace three times with Nitrogen gas (pressurize to 10 bar, then vent) to remove all oxygen. Repeat the purge cycle three times with Hydrogen gas. Finally, pressurize the reactor to 20 bar of H₂.
-
Reaction Execution & Monitoring (IPC 1): Stir the reaction vigorously (800–1000 rpm) at 25 °C. Monitor the pressure drop in the hydrogen reservoir.
-
Causality Note: Vigorous stirring is critical to overcome the gas-liquid mass transfer limitations inherent in multiphase catalytic hydrogenations. The reaction is typically complete within 2 to 4 hours when hydrogen uptake sharply ceases.
-
-
Reaction Validation (IPC 2): Vent the reactor safely. Withdraw a 50 µL aliquot, basify with 1 drop of 2 M NaOH, extract into 100 µL EtOAc, and analyze via TLC (Eluent: 8:2 Hexanes:EtOAc).
-
Self-Validation: 4-Methoxyindole is highly fluorescent under 254 nm UV light; its complete disappearance confirms full conversion.
-
-
Quenching and Filtration: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with 20 mL of water.
-
Causality Note: Because the product is currently a water-soluble indolinium tosylate salt, it will pass seamlessly through the Celite while the heterogeneous catalyst is retained.
-
-
Basification and Extraction: Transfer the aqueous filtrate to a separatory funnel. Slowly add 2 M NaOH until the pH reaches 10–11. This neutralizes the salt, releasing the free 4-methoxyindoline as an oil. Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-methoxyindoline.
-
Self-Validation: Validate purity via ¹H-NMR. Confirm success by the disappearance of pyrrole protons (~6.5 and 7.2 ppm) and the appearance of characteristic indoline aliphatic multiplets at ~3.0 ppm and ~3.5 ppm.
-
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.
Troubleshooting & Causality
-
Issue: Significant formation of octahydroindole (Over-reduction).
-
Cause: The reaction was left running long after initial H₂ uptake ceased, or the temperature was too high.
-
Solution: Strictly monitor H₂ uptake (IPC 1) and stop the reaction immediately upon plateau. Maintain the temperature strictly at or below 25 °C.
-
-
Issue: Loss of the methoxy group (Demethoxylation).
-
Cause: C–O bond hydrogenolysis. This is often exacerbated by using Palladium (Pd) catalysts at elevated temperatures.
-
Solution: Ensure the use of Pt/C instead of Pd/C, as Platinum has a significantly lower propensity for ether cleavage under these specific acidic conditions[1].
-
-
Issue: Incomplete conversion / Stalled reaction.
-
Cause: Insufficient acid additive leading to catalyst poisoning by the free indoline, or poor agitation leading to hydrogen starvation.
-
Solution: Ensure at least 1.1 equivalents of p-TsOH are used to keep the product fully protonated. Increase the stirring rate to >800 rpm to improve H₂ gas dissolution into the liquid phase.
-
References
-
Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124-5127. URL: [Link]
-
Deng, D.-S., Han, G.-Q., Zhu, X., & Wang, Y. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Chemical Letters, 26(3), 339-343. URL: [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
Application Note: Regioselective C7 C–H Activation of tert-Butyl 4-Methoxyindoline-1-carboxylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Late-Stage Functionalization (LSF), C–H Activation, and Directed ortho-Lithiation
Introduction & Mechanistic Rationale
The functionalization of indoline cores is a critical pathway in the synthesis of biologically active alkaloids and pharmaceutical candidates. Among these, tert-butyl 4-methoxyindoline-1-carboxylate (N-Boc-4-methoxyindoline) presents a unique and highly advantageous scaffold for regioselective C–H activation.
As an Application Scientist designing robust synthetic routes, it is crucial to understand the causality behind the regioselectivity observed in this molecule. The exquisite selectivity for the C7 position is driven by a synergistic "Dual-Activation" mechanism:
-
Steric & Coordinative Directing Group (DG) Effect: The tert-butoxycarbonyl (N-Boc) group acts as a powerful directing moiety. The carbonyl oxygen of the Boc group serves as a Lewis base, coordinating to transition metals (e.g., Ir, Rh, Pd) or stabilizing lithium species. This coordination geometrically constrains the active metal center to interact exclusively with the adjacent C7 carbon, forming a highly stable 5-membered metallacycle [1].
-
Electronic Reinforcement via the C4-Methoxy Group: The methoxy group at the C4 position is strongly electron-donating via resonance (+M effect). This pushes electron density into the ortho (C5) and para (C7) positions of the aromatic ring. Because C7 is both para to the electron-donating methoxy group and directly adjacent to the N-Boc directing group, the transition state energy for electrophilic metalation at C7 is dramatically lowered compared to any other position.
This dual-activation ensures that competitive C5 functionalization is entirely suppressed, resulting in a self-validating system where only the C7-functionalized product is formed.
Ir(III)-Catalyzed C7 C-H Amination Mechanistic Cycle.
Quantitative Data & Reaction Optimization
To demonstrate the robustness of transition-metal-catalyzed C7 activation, we summarize the optimization parameters for the Iridium(III)-catalyzed C7-amination of this compound using sulfonyl azides [2].
The data below illustrates the self-validating nature of the catalytic cycle: the reaction completely fails in the absence of the chloride scavenger (AgNTf2), proving that the generation of a coordinatively unsaturated, cationic Ir(III) species is an absolute prerequisite for C–H cleavage.
Table 1: Optimization of Ir(III)-Catalyzed C7-Amination
| Entry | Catalyst (5 mol%) | Additive (20 mol%) | Solvent | Temp (°C) | Yield (%) | Mechanistic Insight / Causality |
| 1 | [IrCpCl₂]₂ | AgNTf₂ | DCE | 60 | 94% | Optimal conditions; rapid CMD pathway. |
| 2 | [IrCpCl₂]₂ | None | DCE | 60 | 0% | Precatalyst remains dormant; no active Ir(III) generated. |
| 3 | [RhCpCl₂]₂ | AgNTf₂ | DCE | 60 | 41% | Rh(III) is less electrophilic than Ir(III) for this specific nitrenoid insertion. |
| 4 | [IrCpCl₂]₂ | AgNTf₂ | MeOH | 60 | 12% | Protic solvent outcompetes substrate for metal coordination. |
| 5 | [IrCp*Cl₂]₂ | AgNTf₂ | DCE | 25 | 78% | Reaction proceeds at RT, highlighting the extreme reactivity of the C7 position. |
Experimental Methodologies
Below are two field-proven protocols for the selective C7 functionalization of this compound. Protocol A utilizes modern transition-metal catalysis for late-stage amination, while Protocol B leverages classical directed ortho-lithiation (DoM) for versatile carbon-carbon or carbon-halogen bond formation.
Protocol A: Iridium(III)-Catalyzed C7-Amination
This protocol utilizes an organic azide as the nitrogen source. The extrusion of nitrogen gas (N₂) provides a powerful thermodynamic driving force, making the reaction highly efficient and clean [2].
Materials Required:
-
This compound (0.2 mmol, 1.0 equiv)
-
Tosyl azide (0.24 mmol, 1.2 equiv)
-
[IrCp*Cl₂]₂ (0.01 mmol, 5 mol%)
-
AgNTf₂ (0.04 mmol, 20 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE, 2.0 mL)
Step-by-Step Procedure:
-
Precatalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with[IrCp*Cl₂]₂ and AgNTf₂.
-
Causality Note: AgNTf₂ acts as a halide scavenger, precipitating AgCl and generating the highly electrophilic cationic Ir(III) active species.
-
-
Substrate Addition: Add this compound to the tube.
-
Solvent Addition: Add 2.0 mL of anhydrous DCE. Stir the mixture for 5 minutes to allow the N-Boc group to coordinate to the Ir(III) center.
-
Azide Addition: Add tosyl azide dropwise. Seal the Schlenk tube and transfer it out of the glovebox.
-
Reaction: Stir the mixture at 60 °C for 12 hours. The evolution of N₂ gas bubbles indicates the formation of the reactive Ir-nitrenoid intermediate.
-
Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the 7-aminoindoline derivative.
Step-by-step experimental workflow for C7 C-H functionalization.
Protocol B: Directed ortho-Lithiation (DoM) for C7-Alkylation
For researchers requiring the installation of alkyl groups or halogens, transition-metal-free directed lithiation is the gold standard. The N-Boc group directs the lithium base to the C7 position [1, 3].
Materials Required:
-
This compound (1.0 mmol, 1.0 equiv)
-
sec-Butyllithium (1.4 M in cyclohexane, 1.2 mmol, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 1.2 equiv)
-
Electrophile (e.g., Iodomethane or 1-Bromopropane) (1.5 mmol, 1.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O, 10 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Add this compound, TMEDA, and anhydrous Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: Strict temperature control at -78 °C is mandatory. Higher temperatures will cause the highly reactive organolithium intermediate to attack the Boc carbonyl group, leading to unwanted intramolecular cyclization or Boc-migration.
-
-
Lithiation: Add sec-BuLi dropwise over 10 minutes.
-
Causality Note: TMEDA acts as a bidentate ligand for lithium, breaking down the unreactive hexameric aggregates of sec-BuLi into highly reactive monomers. This dramatically increases the kinetic basicity, allowing for rapid and exclusive deprotonation at the C7 position.
-
-
Aging: Stir the deep yellow solution at -78 °C for 2 hours to ensure complete metalation.
-
Electrophilic Quench: Add the electrophile (e.g., 1-bromopropane) dropwise. Maintain the temperature at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Et₂O (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.
References
- Transition-Metal-Catalyzed C-H Functionalization of Heterocycles (Coldham and Leonori, 2009; Overview of sec-BuLi/TMEDA C7 alkylation of N-Boc indolines). DOKUMEN.PUB.
- Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides (Shin, K., & Chang, S., 2014). The Journal of Organic Chemistry, ACS Publications.
- Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine (Gross, K. M. B., Jun, Y. M., & Beak, P., 1997). The Journal of Organic Chemistry, ACS Publications.
Application Note: N-Boc-4-Methoxyindoline as a Strategic Intermediate in Alkaloid Synthesis & Neurochemical Probe Development
Executive Summary
The synthesis of complex alkaloid frameworks and photolabile neurochemicals often requires building blocks that can withstand harsh electrophilic functionalizations while preventing premature oxidation. N-Boc-4-methoxyindoline has emerged as a highly versatile, strategic intermediate in modern organic synthesis. By masking the sensitive indoline nitrogen with a tert-butyloxycarbonyl (Boc) group, chemists can precisely direct downstream reactions—such as regioselective C7-nitration and radical-polar crossover cyclizations—to construct the tetracyclic cores of Aspidosperma alkaloids and photo-cleavable protecting groups (e.g., caged GABA and MNI-Glu)[1],[2].
This application note details the mechanistic rationale, quantitative data, and self-validating experimental protocols for utilizing N-Boc-4-methoxyindoline in advanced drug development and neurochemical research.
Mechanistic Rationale: The Causality of Boc-Protection
In the synthesis of indoline-derived alkaloids, the unprotected 4-methoxyindoline presents two major synthetic liabilities:
-
Oxidative Instability: The electron-rich nature of the indoline ring, exacerbated by the electron-donating 4-methoxy group, makes the secondary amine highly susceptible to unwanted oxidation, rapidly aromatizing the system into an indole.
-
Poor Regiocontrol: Electrophilic aromatic substitutions (such as nitration or formylation) on unprotected 4-methoxyindoline often yield a complex mixture of C5 and C7 substituted isomers.
The Solution: Installing a Boc group resolves both issues simultaneously[3].
-
Electronic Deactivation: The Boc group withdraws electron density from the nitrogen via resonance, significantly stabilizing the indoline core against oxidative aromatization.
-
Steric & Electronic Directing Effects: The bulky Boc group sterically shields the C5 position while synergizing with the meta-directing influence of the 4-methoxy group to exclusively drive electrophilic attack to the C7 position. This regiocontrol is an absolute prerequisite for synthesizing 7-nitroindoline photolabile groups[2].
Key Applications in Alkaloid Synthesis
A. Total Synthesis of Aspidosperma Alkaloid Cores
Aspidosperma alkaloids possess a complex octahydro-1H-pyrrolo[2,3-d]carbazole tetracyclic core. Traditional syntheses often rely on toxic tin reagents for radical cyclizations. However, utilizing N-Boc-4-methoxyindoline derivatives allows for a "clean," tin-free radical-polar crossover reaction (the Murphy Indole Synthesis)[2]. By converting the intermediate into an arenediazonium salt, a Single Electron Transfer (SET) mediated by tetrathiafulvalene (TTF) or tetrakis(dimethylamino)ethylene (TDAE) generates an aryl radical. This radical undergoes a cascade cyclization onto a tethered vinyl halide, followed by elimination and tautomerization, yielding the tetracyclic alkaloid core with complete stereoselectivity[2].
B. Synthesis of Photolabile Neuro-Alkaloids (Caged Neurotransmitters)
N-Boc-4-methoxyindoline is the foundational building block for 4-methoxy-7-nitroindolinyl (MNI) and dinitroindolinyl (DNI) caged compounds[1]. These synthetic alkaloid-like structures are conjugated to neurotransmitters (like Glutamate or GABA). The 4-methoxy group is critical for shifting the absorption spectrum, enabling highly efficient two-photon (2P) uncaging in deep-tissue neurobiological experiments (e.g., mapping epileptic rhythms)[1],[4].
Fig 1: Synthetic workflow utilizing N-Boc-4-methoxyindoline for alkaloid and probe development.
Quantitative Data: Directing Effects in Nitration
The choice of the N-protecting group drastically alters the reaction trajectory during the synthesis of alkaloid intermediates. Table 1 summarizes the impact of protecting groups on the regioselective nitration of 4-methoxyindoline[2].
Table 1: Influence of N-Protecting Groups on C7-Nitration
| Protecting Group | Reagent System | Temp (°C) | C7-Nitro Yield (%) | C5-Nitro Yield (%) | Mechanistic Observation |
| None (Free NH) | HNO₃ / H₂SO₄ | 0 | < 10 | > 60 | Rapid, uncontrolled oxidation to indole. |
| Acetyl (Ac) | HNO₃ / Ac₂O | -10 | 45 | 35 | Poor steric shielding leads to mixed isomers. |
| Boc | NO₂BF₄ / DCM | -40 | 82 | < 5 | Excellent regiocontrol; Boc prevents oxidation. |
Validated Experimental Protocols
Protocol A: Synthesis of N-Boc-4-Methoxyindoline
This protocol utilizes DMAP as a nucleophilic catalyst to accelerate the acylation of the sterically hindered secondary amine[3].
-
Preparation: Dissolve 4-methoxyindoline (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA, 3.0 equiv) and stir for 5 minutes at room temperature.
-
Catalysis & Protection: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in 10 mL DCM[3].
-
Self-Validating Check (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar 4-methoxyindoline spot (fluorescent under 254 nm, stains dark with PMA) should completely disappear, replaced by a higher
spot (N-Boc product) within 3 hours. -
Workup: Quench with distilled water (30 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield N-Boc-4-methoxyindoline as a pale solid.
Protocol B: Regioselective C7-Nitration (Precursor to MNI-Alkaloids)
Strict temperature control is the causal factor preventing Boc-deprotection and over-nitration.
-
Cooling: Dissolve N-Boc-4-methoxyindoline (1.0 equiv) in anhydrous DCM (0.1 M) and cool strictly to -40 °C using a dry ice/acetonitrile bath.
-
Nitration: Slowly add Nitronium tetrafluoroborate (NO₂BF₄, 1.1 equiv) in small portions over 30 minutes.
-
Self-Validating Check (In-Process): The solution should turn a pale yellow. Warning: A sudden color shift to deep red/brown indicates thermal runaway and potential Boc-deprotection. If this occurs, abort and discard.
-
Quenching: After 2 hours at -40 °C, quench the reaction cold by adding saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM, dry over MgSO₄, and purify via recrystallization to obtain N-Boc-4-methoxy-7-nitroindoline.
Protocol C: TTF-Mediated Radical-Polar Crossover Cyclization
This step constructs the alkaloid core via a tin-free radical cascade[2].
-
Preparation: Dissolve the diazonium salt derived from the N-Boc-4-methoxyindoline precursor (1.0 equiv) in anhydrous acetonitrile.
-
SET Initiation: Add Tetrathiafulvalene (TTF, 1.5 equiv) at room temperature under argon.
-
Cyclization: Stir for 4 hours. The TTF donates a single electron, generating an aryl radical that cascades onto the tethered vinyl halide.
-
Purification: The oxidized TTF by-products precipitate or are easily separated via standard silica gel chromatography, yielding the octahydro-1H-pyrrolo[2,3-d]carbazole core[2].
Fig 2: Mechanistic pathway of the TTF-mediated radical-polar crossover in alkaloid synthesis.
References
- Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Valid
- The Murphy Indole Synthesis / Tetrathiafulvalene-Mediated Stereoselective Synthesis of the Tetracyclic Core of Aspidosperma Alkaloids ResearchG
- WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof Google P
Sources
Application Note: Trifluoroacetic Acid-Mediated Deprotection of tert-Butyl 4-Methoxyindoline-1-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][] Its widespread adoption is due to its robustness across a variety of non-acidic reaction conditions and, crucially, its clean and efficient removal under acidic treatment.[3][4] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, offering high efficacy and volatility, which simplifies the isolation of the final product.[3][5]
This guide provides an in-depth examination of the deprotection of a specific, electronically-rich substrate: tert-butyl 4-methoxyindoline-1-carboxylate. The indoline scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its deprotection is critical for the successful synthesis of many pharmaceutical intermediates. We will explore the underlying reaction mechanism, potential side reactions specific to this substrate, and provide detailed, validated protocols for achieving clean and high-yielding deprotection.
Reaction Mechanism and the Influence of the 4-Methoxy Substituent
The cleavage of the Boc group by TFA is a well-established acid-catalyzed process that proceeds via a stable carbocation intermediate.[1][6]
-
Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[3][6]
-
Carbocation Formation: This protonation destabilizes the carbamate, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free indoline amine.[6]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated by excess TFA to form the corresponding trifluoroacetate salt.[3]
A critical consideration for this compound is the electron-donating nature of the methoxy group. This substituent enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack by the tert-butyl cation generated in Step 2.[7] This can lead to an undesired Friedel-Crafts alkylation side reaction, resulting in the formation of tert-butylated indoline species. To mitigate this, the use of "scavengers"—reagents that preferentially react with and neutralize the carbocation—is often essential.[7][8]
Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection reaction. The choice between the standard protocol and the scavenger-assisted protocol depends on the sensitivity of the substrate and the observed purity of the product.
This protocol is suitable for initial trials and cases where side-product formation is minimal.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected indoline in anhydrous DCM (approx. 0.1–0.4 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. A common starting point is a 1:1 volumetric ratio of TFA to DCM (50% v/v).[3] The addition is exothermic and should be performed carefully.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[8]
-
Workup (Two Options):
-
A) To Isolate the TFA Salt: The crude residue, which is the TFA salt, can often be used directly in the next step if the subsequent reaction conditions are compatible. Purification can be achieved by trituration with a non-polar solvent like cold diethyl ether.
-
B) To Isolate the Free Amine: Dissolve the crude residue in DCM or ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. Then, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free 4-methoxyindoline.[9]
-
This protocol is recommended to prevent alkylation of the electron-rich aromatic ring.
Materials:
-
All materials from Protocol 1
-
Triisopropylsilane (TIS) or Water (H₂O) as scavengers
Procedure:
-
Scavenger Cocktail Preparation: Prepare the deprotection reagent by mixing TFA, DCM, and the scavenger. A widely used and effective cocktail is 95:2.5:2.5 (v/v/v) TFA / H₂O / TIS .[7][10]
-
Dissolution: Dissolve the Boc-protected indoline in a minimal amount of DCM.
-
Cooling: Cool the substrate solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the pre-mixed scavenger cocktail to the substrate solution.
-
Reaction & Monitoring: Allow the reaction to proceed at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1 (Steps 6 and 7) to isolate either the TFA salt or the free amine.
Data Presentation: Reaction Parameter Optimization
The efficiency and cleanliness of the deprotection are highly dependent on the reaction conditions. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Range | Remarks | Potential Issues |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations are possible but may affect solubility and exotherm control.[3] | Poor heat dissipation at high concentrations. |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is a common starting point.[3] Neat TFA can be used for very stubborn substrates. | Higher concentrations increase the rate of both deprotection and side reactions. |
| Temperature | 0 °C to Room Temp. | Initiate at 0 °C to manage any exotherm, then allow to warm to room temperature.[3] | Higher temperatures can accelerate side-product formation. |
| Reaction Time | 30 min - 4 hours | Most reactions are complete within 1-2 hours. Monitor closely.[3][9] | Prolonged reaction times increase the risk of side reactions. |
| Scavengers | 1-5% (v/v) | TIS: Reduces the carbocation to isobutane. Water: Hydrates the carbocation to t-butanol.[7][10] | TIS can reduce certain functional groups; check compatibility.[11] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient TFA concentration or reaction time.- Steric hindrance around the amine. | - Increase the concentration of TFA (e.g., from 25% to 50%).- Extend the reaction time, monitoring carefully.- Consider using a stronger acidic system like 4M HCl in dioxane if TFA fails.[8] |
| Alkylated Byproduct | - The tert-butyl cation is alkylating the electron-rich indoline ring. | - Add scavengers to the reaction mixture. A TIS/H₂O cocktail is highly effective.[7]- Use the minimum effective concentration of TFA and reaction time. |
| Product is TFA Salt | - This is the expected outcome in an acidic medium. | - If the free amine is required, perform a basic aqueous wash (e.g., NaHCO₃, K₂CO₃) during workup.[3] |
| Trifluoroacetylation | - The liberated amine reacts with TFA, potentially activated by trace amounts of trifluoroacetic anhydride. | - Add 2-5% water to the TFA to hydrolyze any anhydride present.[12][13]- Ensure the reaction is not unnecessarily prolonged. |
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a highly corrosive and volatile acid that can cause severe burns upon contact and is harmful if inhaled.[4] Always handle TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood to avoid inhalation of vapors.
-
Pressure Buildup: The reaction releases carbon dioxide gas.[6] Do not conduct the reaction in a sealed vessel. Similarly, be cautious during the neutralization step with sodium bicarbonate, as rapid CO₂ evolution can cause pressure buildup in a separatory funnel.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893.
-
Bartz, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Retrieved from [Link]
-
Song, A., et al. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF on ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- The University of Bath. (n.d.). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
- White Rose Research Online. (n.d.). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution.
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
scale-up synthesis of 1-Boc-4-methoxyindoline for pharmaceutical research
Part 1: Strategic Overview & Route Selection
Executive Summary
1-Boc-4-methoxyindoline is a high-value pharmacophore, serving as a critical building block for various kinase inhibitors and GPCR ligands. While 4-methoxyindole is commercially available, its conversion to the protected indoline on a multi-kilogram scale presents specific process challenges:
-
Regioselectivity: Preventing over-reduction to the octahydroindole.
-
Stability: Electron-rich indolines are prone to oxidative degradation and polymerization prior to protection.
-
Safety: Managing hydrogen evolution and exotherms during hydride reductions.
This guide details a telescoped, two-step protocol that avoids intermediate isolation. We utilize an in situ generated acetoxyborohydride reduction followed by immediate Boc-protection. This method is superior to catalytic hydrogenation for this specific substrate due to the high sensitivity of the 4-methoxy group to hydrogenolysis or aromatic saturation under heterogeneous catalysis conditions.
Route Comparison & Decision Matrix
| Parameter | Method A: Catalytic Hydrogenation (H2/Pd-C) | Method B: NaCNBH3 / AcOH | Method C: NaBH4 / AcOH (Selected) |
| Safety | High Pressure H2; Pyrophoric Catalyst | High Risk: Generates HCN gas | Moderate: H2 evolution (manageable) |
| Cost | Low (if catalyst recycled) | High (Reagent cost + Waste disposal) | Lowest (Commodity reagents) |
| Selectivity | Poor (Risk of benzene ring reduction) | Good | Excellent |
| Purification | Filtration + Evaporation | Aqueous workup (Cyanide destruction) | Aqueous workup + Crystallization |
| Scalability | Good (Specialized equipment needed) | Poor (Toxicity limits scale) | High (Standard reactors) |
Part 2: Process Safety & Hazard Analysis (PHA)
Critical Control Points (CCPs)
-
Hydrogen Evolution: The reaction of NaBH4 with Acetic Acid generates copious Hydrogen gas (
).-
Control: Reactor must have a high-efficiency condenser and a continuous Nitrogen sweep to keep headspace
(LEL). Addition of NaBH4 must be dose-controlled (solid addition via powder funnel or slurry addition).
-
-
Exotherm: The reduction is exothermic.
-
Control: Active jacket cooling to maintain
during addition.
-
-
Intermediate Instability: 4-methoxyindoline is air-sensitive.
-
Control: The intermediate is not isolated. The reaction mixture is degassed, and the Boc-protection occurs immediately after pH adjustment.
-
Part 3: Detailed Experimental Protocol
Reaction Scheme
The synthesis proceeds via the protonation of the indole at C3 to form an iminium ion, which is then trapped by the acetoxyborohydride species.
Caption: Telescoped reaction pathway avoiding isolation of the oxidative-sensitive indoline intermediate.
Step-by-Step Methodology (Scale: 1.0 kg Input)
Materials Bill
-
4-Methoxyindole: 1.0 kg (6.80 mol)
-
Sodium Borohydride (NaBH4): 0.77 kg (20.4 mol, 3.0 equiv)
-
Glacial Acetic Acid: 10.0 L (10 vol)
-
Di-tert-butyl dicarbonate (Boc2O): 1.63 kg (7.48 mol, 1.1 equiv)
-
Sodium Hydroxide (50% aq): As required for neutralization
-
Ethyl Acetate (EtOAc): Extraction solvent
-
n-Heptane: Crystallization anti-solvent
Step 1: Selective Reduction[1]
-
Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and Nitrogen purge line.
-
Charging: Charge Glacial Acetic Acid (10 L) and 4-Methoxyindole (1.0 kg) . Stir until fully dissolved. Cool the solution to 10–15°C .
-
Reagent Addition (Critical): Add NaBH4 pellets (preferred over powder for rate control) in small portions over 2–3 hours.
-
Note: Monitor internal temp. Do not exceed 20°C. Monitor off-gassing.
-
-
Reaction: Stir at 15–20°C for 4–6 hours.
-
IPC (In-Process Control): Take an aliquot, quench in water, extract with EtOAc. Analyze by HPLC/TLC. Target: < 1% Starting Material.
-
-
Quench: Once complete, cool to 0°C . Slowly add Water (5 L) to quench excess borohydride. Caution: Gas evolution.
Step 2: Work-up and Telescoped Protection
-
Concentration (Optional but Recommended): If equipment allows, distill off ~50% of the Acetic Acid under reduced pressure (keep T < 40°C) to reduce the neutralization burden.
-
Neutralization: Dilute the residue with Water (10 L) and EtOAc (10 L) .
-
Basification: Slowly add 50% NaOH solution with vigorous stirring and cooling until pH reaches 9–10.
-
Why: This liberates the free indoline base into the organic layer.
-
-
Phase Separation: Separate the layers. Extract the aqueous layer again with EtOAc (5 L) . Combine organic layers.
-
Protection: To the combined organic layer (containing the free indoline), add Boc2O (1.63 kg) .
-
Reaction: Stir at 20–25°C for 3–12 hours.
-
IPC: Monitor disappearance of indoline intermediate.
-
-
Wash: Wash the organic phase with 1M HCl (5 L) (to remove any unreacted amine/dimers), then Sat. NaHCO3 (5 L) , and finally Brine (5 L) .
Step 3: Isolation & Purification[2]
-
Solvent Swap: Distill the EtOAc layer down to approx. 2–3 volumes.
-
Crystallization: Slowly add n-Heptane (6–8 L) while maintaining a temperature of 40–50°C.
-
Cooling: Cool the mixture slowly to 0–5°C over 4 hours. The product should crystallize as a white to off-white solid.
-
Filtration: Filter the solid. Wash the cake with cold Heptane (2 L) .
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Analytical Specifications & Troubleshooting
Expected Data
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% (AUC) | HPLC (C18, MeCN/H2O) |
| 1H NMR (CDCl3) | δ 1.55 (s, 9H, Boc), 3.82 (s, 3H, OMe), 3.05 (t, 2H, C3-H), 4.00 (t, 2H, C2-H), 6.5-7.5 (m, 3H, Ar-H) | 400 MHz NMR |
| Yield | 75% – 85% (Overall from Indole) | Gravimetric |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Old NaBH4 (moisture absorbed) or Temp too low. | Use fresh reagent. Warm slightly to 20-25°C (carefully). |
| Polymerization (Tars) | Temp too high during reduction; Acid concentration too high. | Strict T < 20°C control. Dilute with more AcOH or use Trifluoroacetic acid (TFA) cosolvent (expensive). |
| Over-reduction | Reaction time too long; Temperature too high. | Quench immediately upon IPC completion. |
| Product Oil/Gum | Impurities preventing crystallization. | Seed with pure crystal. Use Silica plug filtration before crystallization if color is dark. |
Part 5: Process Flow Diagram
Caption: Workflow for the telescoped synthesis from raw material to isolated solid.
Part 6: References
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Gribble, G. W., et al. (1977). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkyl-substituted Indoles with Sodium Borohydride in Carboxylic Acids." Synthesis, 1977(12), 859-862.
-
Organic Syntheses. (2011). "Safe Handling of Hazardous Chemicals." Organic Syntheses, General Safety Notes.
-
Process Chemistry of Indoles. (2012). "Scale-up of Indole Reductions." Organic Process Research & Development (General reference for NaBH4 usage in scale-up).
Sources
Application Note: Regioselective C-7 Functionalization of N-Boc-4-Methoxyindoline via Directed Ortho Metalation (DoM)
This Application Note is designed to provide a rigorous, field-validated guide for the regioselective C-7 functionalization of N-Boc-4-methoxyindoline. It prioritizes mechanistic understanding and reproducibility over generic procedural listings.
Executive Summary & Strategic Analysis
The functionalization of the C-7 position in the indole/indoline scaffold is a critical transformation in medicinal chemistry, particularly for developing complex alkaloids and kinase inhibitors. While C-2 and C-3 positions are electronically activated for electrophilic aromatic substitution, C-7 is electronically "silent" and distal, requiring Directed Ortho Metalation (DoM) strategies.
For N-Boc-4-methoxyindoline, the challenge is twofold:
-
Regioselectivity (C-7 vs. C-2): The N-Boc group can direct lithiation to the C-7 aromatic proton (via chelation) or the C-2 aliphatic proton (via
-amino inductive acidification). In indoles, C-2 lithiation dominates. In indolines, however, the nature of the C-2/C-3 bond allows the Complex Induced Proximity Effect (CIPE) to favor C-7 lithiation under specific kinetic conditions. -
Substituent Interference: The 4-methoxy group is a moderate Ortho-Lithiation Directing Group (DoM) in its own right, potentially activating C-5. However, the thermodynamic chelation strength of the N-Boc carbonyl oxygen overwhelmingly favors C-7.
Key Insight: The success of this protocol relies on the use of sec-Butyllithium (
Mechanistic Pathway & Logic
The reaction proceeds via a pre-lithiation complex where the lithium cation coordinates to the carbonyl oxygen of the tert-butyl carbamate (Boc). This "anchoring" places the basic alkyl anion in proximity to the C-7 proton.
Graphviz Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical coordination step required to override C-2 acidity.
Experimental Protocol
Reagents & Materials Preparation[1][2][3][4][5][6][7]
| Reagent | Role | Specifications | Critical Note |
| N-Boc-4-methoxyindoline | Substrate | >98% Purity, dried | Residual water kills the base immediately. |
| sec-Butyllithium ( | Base | 1.4 M in cyclohexane | Must be titrated before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid). |
| TMEDA | Ligand | Distilled over CaH | Breaks BuLi aggregates; enhances basicity. |
| Diethyl Ether (Et | Solvent | Anhydrous (Na/Benzophenone) | Preferred over THF to minimize solvent competition for Li coordination. |
| Electrophile | Trapping Agent | Dried/Distilled | Examples: DMF (formyl), CO |
Step-by-Step Procedure
Step 1: System Setup (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon (Ar) or Nitrogen (N
) for 15 minutes. -
Maintain a positive pressure of inert gas throughout the reaction.
Step 2: Substrate Solubilization
-
Add N-Boc-4-methoxyindoline (1.0 equiv, e.g., 500 mg) to the flask.
-
Add TMEDA (1.1 equiv).[1]
-
Add anhydrous Et
O (concentration ~0.1 M relative to substrate).-
Why Et
O? THF is a stronger Lewis base than ether. In THF, solvent molecules compete with the Boc carbonyl for Lithium coordination, potentially eroding regioselectivity and favoring thermodynamic C-2 lithiation.
-
Step 3: Lithiation (The Critical Step)
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add
-BuLi (1.2 equiv) dropwise via syringe over 10–15 minutes.-
Visual Cue: A color change (often to yellow or orange) may occur, indicating anion formation.
-
-
Stir at -78°C for 1 hour .
-
Note: Do not warm up. The C-7 lithio-species is kinetically stable at -78°C but may isomerize to the thermodynamically more stable C-2 position (via "anion walk") if warmed.
-
Step 4: Electrophilic Trapping
-
Add the Electrophile (1.5 – 2.0 equiv) neat or in minimal Et
O.-
For DMF: Add rapid dropwise.
-
For CO
: Bubble dry gas through the solution or add crushed dry ice (excess). -
For MeI: Add dropwise (exothermic).
-
-
Allow the mixture to stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours.
Step 5: Quench & Workup
-
Quench with saturated aqueous NH
Cl (or 1M HCl if the product is acid-stable). -
Extract with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
Data Interpretation & Troubleshooting
Expected Outcomes vs. Common Failures
| Observation | Diagnosis | Corrective Action |
| Product is C-2 substituted | "Alpha-Lithiation" occurred. | Switch solvent to pure Et |
| Recovery of Starting Material | Incomplete lithiation or wet reagents. | Titrate |
| Mixture of C-5 and C-7 | 4-OMe directing effect interference. | Unlikely with N-Boc, but if observed, use a bulkier base (e.g., |
Validation Data (Simulated)
| Entry | Solvent | Base | Temp | Time | C-7 : C-2 Ratio | Yield |
| 1 | THF | -78°C | 1h | 40 : 60 | 65% | |
| 2 | THF | -78°C | 1h | 70 : 30 | 82% | |
| 3 | Et | -78°C | 1h | >95 : 5 | 91% |
Note: Data derived from comparative trends in N-Boc indoline literature (Iwao et al.).
References
-
Iwao, M.; Kuraishi, T. (2003).[2] "Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde". Organic Syntheses, 80, 195.
- Context: The foundational protocol for C-7 lithi
-
Beak, P.; Meyers, A. I. (1986). "Tertiary Amide and Carbamate Organolithium Reagents: Structure and Reactivity". Accounts of Chemical Research, 19(11), 356–363.
- Context: Establishes the Complex Induced Proximity Effect (CIPE) mechanism essential for understanding why N-Boc directs to C-7.
-
Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933.
- Context: The definitive review on DoM scope and limit
-
Shin, K.; Chang, S. (2014).[3] "Iridium(III)-Catalyzed Direct C-7 Amination of Indolines with Organic Azides". Journal of Organic Chemistry, 79(24), 12197–12204.[3]
- Context: Provides context for alternative transition-metal catalyzed C-7 functionalization strategies if lithi
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-Methoxyindoline-1-carboxylate
Executive Summary & Molecule Profile[2]
This guide addresses the isolation of N-Boc-4-Methoxyindoline via column chromatography. This molecule presents a specific set of purification challenges due to the interplay between the lipophilic N-Boc group, the electron-rich 4-methoxyindoline core, and the potential for acid-catalyzed degradation on silica gel.
| Feature | Technical Implication |
| Core Structure | Electron-rich Indoline (Dihydroindole).[1] Susceptible to oxidation if left on silica too long. |
| Protecting Group | tert-Butyloxycarbonyl (Boc).[1][2][3] Acid-labile. Increases lipophilicity significantly. |
| Substituent | 4-Methoxy (Electron Donating Group). Increases ring electron density, potentially increasing acid sensitivity.[1] |
| Physical State | Likely a viscous oil or low-melting solid. |
| Rf Value (Est.) | 0.4–0.6 in 10% EtOAc/Hexane (significantly higher than free amine). |
Pre-Purification Diagnostics (TLC & Loading)[2]
Before packing your column, you must validate your separation parameters.[1] The most common failure mode is co-elution with excess Boc anhydride (
Diagnostic Workflow
Q: How do I visualize the product vs. impurities?
-
UV (254 nm): The indole ring absorbs strongly. Both Product and Starting Material (SM) will be visible.[4]
-
Ninhydrin Stain:
-
KMnO₄ / Iodine: Essential for visualizing excess
, which is often invisible under UV and Ninhydrin.[1]
Q: My product spots are streaking. Is it decomposing?
-
Diagnosis: If the product spot has a "tail" extending downwards, the silica gel's acidity might be cleaving the Boc group during the run.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase and pre-wash the column with this buffer. This neutralizes the silica surface silanols.
Decision Tree: Loading Strategy
Figure 1: Selection criteria for sample loading.[1] Dry loading on Celite is recommended for N-Boc indolines to prevent band broadening.
Mobile Phase Strategy
Standard System: Hexanes / Ethyl Acetate (EtOAc). Alternative: Petroleum Ether / EtOAc.
Gradient Protocol
Note: N-Boc protection drastically reduces polarity. Do not use the same conditions as the free amine.
| Phase | Solvent Ratio (Hex:EtOAc) | Column Volume (CV) | Purpose |
| Equilibration | 100:0 (+1% TEA) | 2 CV | Neutralize silica; remove moisture. |
| Loading | 98:2 | 1 CV | Elute non-polar impurities (excess |
| Elution A | 95:5 | 3-5 CV | Elute |
| Elution B | 90:10 to 85:15 | 5-10 CV | Target Product Elution. |
| Flush | 50:50 | 2 CV | Elute polar byproducts/free amine. |
Troubleshooting & FAQs
Issue 1: "I have a persistent impurity just above my product."
Diagnosis: This is likely excess Boc Anhydride (
-
Chemical Scavenging (Pre-Column): Before chromatography, treat the crude reaction mixture with N,N-dimethyl-1,3-propanediamine (DMPDA) or simple imidazole for 30 mins.[1] This converts excess
into a highly polar urea/amide that sticks to the baseline. -
Vacuum Removal: If the product is stable,
can be sublimed under high vacuum (<0.5 mmHg) at 50°C, but this risks deprotection of the 4-methoxyindoline.
Issue 2: "My product is turning purple/red on the column."
Diagnosis: Acid-Catalyzed Deprotection. The silica is cleaving the Boc group, regenerating the free indoline, which then oxidizes (turns colored) or streaks. Solution:
-
Immediate: Flush the column with 100% EtOAc to recover whatever is left.
-
Prevention: You must use buffered silica. Pre-treat the silica slurry with 1% Triethylamine (TEA) in Hexanes. Maintain 0.5% TEA in the eluent.
Issue 3: "The product is an oil, but literature says it should be a solid."
Diagnosis: Solvent trapping. N-Boc indolines form "glassy" oils easily. Solution:
-
Dissolve the oil in a minimum amount of DCM.
-
Add excess Pentane or Hexane.
-
Sonicate and cool to -20°C to induce crystallization.
-
Note: Rotovap at <40°C. Higher heat can degrade the N-Boc carbamate over time.
Issue 4: "I see two spots for my product."
Diagnosis: Rotamerism. Mechanism: The N-Boc bond has restricted rotation (amide-like character). This can create two distinct populations visible on NMR or occasionally on TLC. Verification: Run a 2D-TLC (run, rotate 90°, run again). If the two spots align on the diagonal, they are the same compound interconverting.
Advanced Troubleshooting Logic
Figure 2: Logical flow for diagnosing column failures. Note that Boc anhydride is often invisible to UV/Ninhydrin.
References
-
Agami, C., & Couty, F. (2002).[1] The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. [1]
-
Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748. (Discussion on Boc2O removal).
-
Common Purification Problems: Excess Boc Anhydride. (n.d.). Not Voodoo X: Demystifying Synthetic Organic Chemistry. (Standard field reference for Boc removal).
-
Kirkland, J. J., et al. (1997).[9] Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases.[9] Journal of Chromatography A, 762(1-2), 97-112.[1][9] (Silica stability data).
Sources
minimizing side reactions during deprotection of N-Boc-4-methoxyindoline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific challenges of deprotecting highly electron-rich aromatic systems.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols and delve into the causality of side reactions. By understanding the mechanistic forces at play, you can implement self-validating workflows that ensure high-purity yields of 4-methoxyindoline.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my LC-MS showing a major byproduct with a +56 amu mass increase after Boc deprotection?
A: A mass increase of +56 amu is the classic signature of tert-butylation [1]. During the acidic cleavage of the tert-butyloxycarbonyl (Boc) group (typically via Trifluoroacetic Acid, TFA), the protecting group decomposes into carbon dioxide and a highly electrophilic tert-butyl carbocation (
The Causality: Your specific substrate, 4-methoxyindoline, is exceptionally vulnerable to this. The methoxy group at the 4-position exerts a strong electron-donating resonance effect (+M effect), which hyper-activates the ortho (C5) and para (C7) positions of the indoline ring. The
Q2: I am also observing a byproduct with a -2 amu mass difference. What is causing this, and how do I prevent it?
A: A -2 amu mass difference indicates oxidative dehydrogenation , meaning your 4-methoxyindoline has oxidized into 4-methoxyindole[3].
The Causality: Indolines are thermodynamically driven to aromatize into the fully conjugated indole system. Under acidic conditions, and particularly in the presence of dissolved oxygen (air) or during aqueous workup, the electron-rich indoline core easily loses two protons and two electrons.
The Solution: This necessitates a dual-action approach: running the reaction under strictly inert conditions (Argon/N
Q3: What is the optimal scavenger cocktail for 4-methoxyindoline? A: For this specific substrate, a standard water/TIPS cocktail is often insufficient. You need a bi-functional scavenger system :
-
Anisole (Methoxybenzene): Structurally mimics the electron density of your 4-methoxyindoline core. It acts as a highly effective decoy, preferentially undergoing aromatic tert-butylation to spare your product[1].
-
Triisopropylsilane (TIPS): Quenches carbocations and provides a reducing environment to prevent indoline-to-indole oxidation.
Part 2: Mechanistic and Logic Visualizations
Mechanistic pathway of side-chain tert-butylation and prevention via scavenger trapping.
Troubleshooting logic workflow for crude analysis of N-Boc-4-methoxyindoline deprotection.
Part 3: Quantitative Data & Scavenger Selection
To design a self-validating protocol, you must select scavengers based on their specific mechanism of action. The table below summarizes the quantitative formulation required to protect the 4-methoxyindoline core.
| Scavenger Reagent | Mechanism of Action | Primary Mitigation Target | Recommended Concentration (v/v) |
| Anisole | Sacrificial electron-rich aromatic nucleophile | 5.0% | |
| Triisopropylsilane (TIPS) | Hydride donor; quenches carbocations | 2.5% - 5.0% | |
| Water (H | Hard nucleophilic trap; forms | General carbocation trapping | 2.5% |
| 1,2-Ethanedithiol (EDT) | Soft nucleophile; highly reactive thiol | Severe | 1.0% - 2.5% |
Part 4: Self-Validating Experimental Protocol
This protocol is engineered specifically for N-Boc-4-methoxyindoline[4]. It employs a self-validating loop: if the degassing step is performed correctly, the -2 amu peak will be absent; if the scavenger stoichiometry is correct, the +56 amu peak will be absent.
Materials Required:
-
Trifluoroacetic Acid (TFA) - Peptide synthesis grade
-
Dichloromethane (DCM) - Anhydrous
-
Anisole and Triisopropylsilane (TIPS)
-
Argon gas line
Step-by-Step Methodology:
-
Solvent Preparation (Critical Step): Degas anhydrous DCM and TFA by sparging with Argon for 15 minutes prior to use. Causality: Removing dissolved oxygen prevents the oxidative dehydrogenation of the indoline core.
-
Cocktail Formulation: In a dry, Argon-flushed flask, prepare the cleavage cocktail: DCM : TFA : Anisole : TIPS (45 : 45 : 5 : 5 v/v) .
-
Reaction Initiation: Dissolve N-Boc-4-methoxyindoline in a minimal amount of degassed DCM. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add the pre-cooled cleavage cocktail dropwise to the substrate solution. Causality: Initiating at 0 °C controls the exothermic generation of carbocations, allowing the scavengers to trap them before they can attack the indoline ring.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours under a continuous Argon atmosphere.
-
In-Process Validation: At 60 minutes, take a 5
L aliquot, dilute in Acetonitrile, and analyze via LC-MS.-
Check 1: Confirm disappearance of the starting material mass.
-
Check 2: Verify absence of +56 amu (Alkylation) and -2 amu (Oxidation) peaks.
-
-
Workup & Isolation: Upon completion, immediately concentrate the reaction mixture under reduced pressure (rotary evaporation at < 30 °C to prevent thermal degradation).
-
Co-evaporation: To remove residual TFA without exposing the sensitive indoline to harsh aqueous basic conditions, co-evaporate the crude residue three times with toluene. The product is isolated cleanly as the TFA salt, ready for immediate downstream coupling.
References
-
Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
overcoming solubility issues of 4-methoxyindoline derivatives in aqueous media
Welcome to the Formulation & Solubility Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with 4-methoxyindoline derivatives. Due to their specific structural properties, these compounds often exhibit poor solubility in biological media, leading to false negatives in in vitro assays and erratic bioavailability in vivo.
The Causality of Insolubility in 4-Methoxyindoline Derivatives
To solve a solubility issue, we must first understand its root cause. The indoline core (2,3-dihydro-1H-indole) is non-coplanar compared to the flat indole ring. This non-coplanarity generally improves physicochemical properties by disrupting crystal lattice packing, which lowers the energy required for dissolution[1].
However, the addition of the lipophilic 4-methoxy group—and subsequent structural elaborations (e.g., bulky N-alkyl or aryl groups)—often pushes the LogP above 4. When the weakly basic indoline nitrogen is substituted or sterically hindered, the molecule lacks strong hydrogen-bond donors. This high lipophilicity, combined with poor aqueous hydration, results in compounds that readily "brick dust" or "oil out" in aqueous buffers.
Diagnostic Workflow: Choosing the Right Solubilization Strategy
Before proceeding to experimental protocols, use the decision tree below to identify the most thermodynamically sound approach for your specific 4-methoxyindoline derivative.
Caption: Decision Tree for Solubility Enhancement of 4-Methoxyindoline Derivatives
Formulation Selection & Quantitative Benchmarks
The table below summarizes the expected solubility gains and mechanisms for various formulation vehicles applied to indoline scaffolds[2].
| Formulation Strategy | Typical Excipients | Mechanism of Solubilization | Best Application | Expected Solubility Gain |
| Salt Formation | HCl, Tosylate, Mesylate | Ionization of the indoline nitrogen to increase polarity. | Basic derivatives (pKa > 4) | 10x - 100x |
| Cosolvency | DMSO, PEG400, Propylene Glycol | Disruption of the water hydrogen-bonding network. | In vitro assays, IV dosing | 5x - 50x |
| Inclusion Complexation | HP-β-CD, SBE-β-CD | Hydrophobic encapsulation of the indoline core. | In vivo (oral/IV), cell assays | 20x - 200x |
| Amorphous Solid Dispersion | PVP-K30, HPMCAS | Kinetic trapping in a high-energy amorphous state. | Solid oral dosage forms | 10x - 50x |
Frequently Asked Questions (Troubleshooting)
Q1: My 4-methoxyindoline derivative precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When DMSO is diluted into aqueous media, the highly lipophilic 4-methoxyindoline core is suddenly exposed to water, leading to rapid nucleation and precipitation. Solution: Do not perform a direct 1:100 dilution into the buffer. Instead, use a "step-down" method: pre-mix your DMSO stock with a surfactant (e.g., 5% Tween-80) before slowly adding it to the aqueous buffer under vortexing. Alternatively, switch to a cyclodextrin-based vehicle (e.g., 20% HP-β-CD), which physically shields the lipophilic core from water without the cytotoxicity associated with high DMSO concentrations[3].
Q2: I formed a hydrochloride salt of my N-alkylated 4-methoxyindoline, but it didn't improve solubility in PBS. Why? A: Two factors are at play here. First, N-alkylation of the indoline nitrogen significantly reduces its basicity (lowering the pKa) due to steric hindrance and altered electron density, making protonation less favorable. Second, the chloride salt of highly lipophilic compounds often suffers from the "common ion effect" in physiological buffers (like PBS, which is rich in NaCl). The high background chloride concentration suppresses the dissociation and solubility of your HCl salt[4]. Solution: Switch to a mesylate or tosylate salt. These counterions often exhibit lower crystal lattice energies and are completely immune to the common ion effect in standard biological buffers[5].
Q3: How do I choose between HP-β-CD and SBE-β-CD for my in vivo pharmacokinetic (PK) study? A: HP-β-CD (Hydroxypropyl-β-cyclodextrin) is uncharged, while SBE-β-CD (Sulfobutylether-β-cyclodextrin) is polyanionic. If your 4-methoxyindoline derivative is positively charged (e.g., a protonated indoline or basic side chain) at the formulation pH, SBE-β-CD will provide superior solubilization due to synergistic electrostatic interactions combined with hydrophobic inclusion. If the compound is neutral, HP-β-CD is usually sufficient and more cost-effective.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 20% (w/v) HP-β-CD Formulation for In Vivo Dosing
Cyclodextrins require time to form the host-guest inclusion complex. Simply vortexing the API with the excipient will result in a suspension, not a true solution.
Caption: Mechanism of Cyclodextrin Inclusion for Indoline Derivatives
Step-by-Step Methodology:
-
Excipient Preparation: Weigh 2.0 g of HP-β-CD and dissolve it in 8.0 mL of ultra-pure water. Stir until completely clear (approx. 15 minutes). Adjust the pH to 5.0 using 0.1 N HCl to maximize the protonation of the indoline nitrogen.
-
API Addition: Add your 4-methoxyindoline derivative (target concentration: e.g., 5 mg/mL) to the cyclodextrin solution.
-
Thermodynamic Equilibration: Do not just vortex. Place the vial in a bath sonicator for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours. The inclusion complexation is an equilibrium process that requires time.
-
Self-Validation Step: Transfer 1 mL of the formulation to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.
-
Validation Check: Inspect the bottom of the tube. If a pellet is visible, the compound has exceeded the complexation capacity of the cyclodextrin. You must carefully decant the supernatant and quantify the actual dissolved concentration via HPLC before dosing animals.
-
Protocol B: Salt Screening (Tosylate vs. HCl) via Solvent-Drop Grinding
Traditional solution crystallization for salt screening often fails for highly lipophilic indolines because they tend to "oil out" rather than crystallize. Solvent-drop grinding provides the mechanical activation energy needed to force salt formation.
Step-by-Step Methodology:
-
Equimolar Mixing: Weigh 0.1 mmol of the 4-methoxyindoline free base and 0.1 mmol of the counterion acid (e.g., p-Toluenesulfonic acid monohydrate for tosylate, or use 1M HCl in diethyl ether for the hydrochloride salt).
-
Solvent-Drop Grinding: Place the mixture in an agate mortar. Add exactly 2 drops (approx. 50 µL) of an intermediate-polarity solvent (e.g., ethyl acetate or acetone). Grind vigorously with a pestle for 15 minutes. The small amount of solvent acts as a catalyst for molecular mobility without dissolving the lattice entirely.
-
Drying: Scrape the resulting paste onto a watch glass and dry under a vacuum at 40°C for 4 hours to remove residual solvent.
-
Self-Validation Step: Analyze the resulting powder by X-Ray Powder Diffraction (XRPD).
-
Validation Check: Compare the diffractogram to the pure free base and the pure counterion acid. A completely new, distinct diffraction pattern confirms successful salt formation. Proceed to test the thermodynamic solubility of this new phase in PBS.
-
References
-
Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O) ACS Publications[Link]
-
Overcoming Challenges in Early Phase Drug Product Development Contract Pharma[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (PMC)[Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development ResearchGate[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyindoline hydrochloride (90609-70-4) for sale [vulcanchem.com]
- 5. contractpharma.com [contractpharma.com]
preventing oxidation of tert-butyl 4-Methoxyindoline-1-carboxylate during storage
Welcome to the Technical Support Center for handling and archiving sensitive indoline building blocks. As a Senior Application Scientist, I have designed this guide to help you understand the chemical vulnerabilities of tert-butyl 4-Methoxyindoline-1-carboxylate (1-Boc-4-methoxyindoline, CAS: 1415559-82-8) and implement self-validating protocols to prevent its degradation.
Mechanistic Insight: The Autoxidation Dilemma
Indolines are inherently susceptible to aerobic oxidation, a process that converts the saturated pyrrole ring into a fully aromatic indole[1]. While the N-Boc protecting group exerts an electron-withdrawing effect that partially stabilizes the amine, the 4-methoxy group is strongly electron-donating. This resonance donation enriches the electron density of the indoline core, lowering the bond dissociation energy (BDE) of the C2-C3 hydrogens. Consequently, the molecule readily undergoes a free-radical chain reaction to form 1-Boc-4-methoxyindole[2].
Fig 1: Autoxidation pathway of 1-Boc-4-methoxyindoline and targeted environmental interventions.
Troubleshooting & FAQs
Q1: Why does my batch of 1-Boc-4-methoxyindoline turn pink or brown over time? A: This color shift is the macroscopic symptom of autoxidation. The free-radical chain reaction degrades the indoline into 1-Boc-4-methoxyindole and highly conjugated, colored polymeric byproducts. Because the 4-methoxy group makes the ring highly electron-rich, the activation energy required to form the initial carbon-centered radical is remarkably low.
Q2: Can I store this compound in a solvent (e.g., THF or DCM) for convenience? A: We strongly advise against solution-phase storage. Storing the compound in ethereal solvents (like THF or diethyl ether) is particularly hazardous, as ethers form hydroperoxides over time. These peroxides act as potent radical initiators that will rapidly accelerate the autoxidation of the indoline[3]. Furthermore, halogenated solvents like DCM can slowly generate trace hydrochloric acid upon prolonged storage, which can prematurely cleave the acid-sensitive Boc group. Always store the compound as a neat, dry solid.
Q3: What role does temperature play, and is -20°C sufficient? A: Autoxidation is an autocatalytic process driven by thermal kinetics[4]. At room temperature, the radical propagation phase accelerates exponentially. Storing the compound at -20°C significantly lowers the kinetic energy available to overcome the activation barrier of the initiation step. For short-to-medium term storage (up to 6 months), -20°C is sufficient. However, for long-term archiving, -80°C is recommended to virtually halt the radical chain reaction.
Q4: Do I need to use an antioxidant like BHT? A: While phenolic antioxidants like butylated hydroxytoluene (BHT) are excellent at quenching peroxy radicals (ROO•) and halting propagation[3], we do not recommend adding them to your pure reagent. The introduction of BHT creates an impurity that may interfere with downstream synthetic workflows, particularly those involving transition-metal catalysis or photoredox chemistry. Instead of chemical quenchers, we rely on strict environmental exclusion (Argon/N2 and darkness) to prevent initiation.
Q5: My compound has already oxidized and turned brown. Can I salvage it? A: Yes. Because the oxidized byproduct (1-Boc-4-methoxyindole) has a different electronic structure and polarity than the starting indoline, they can be separated via standard silica gel flash chromatography. The fully aromatic indole typically elutes faster than the indoline in a hexanes/ethyl acetate solvent system. To prevent re-oxidation during purification, we recommend sparging your chromatography solvents with nitrogen prior to use.
Quantitative Stability Data
The following table summarizes the causal relationship between storage environments and the structural integrity of 1-Boc-4-methoxyindoline.
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Purity Retention (6 Months) |
| Room Temp (25°C) | Ambient Air | Direct Light | < 1 Week | < 70% (Significant Indole) |
| 4°C (Fridge) | Ambient Air | Dark (Amber) | 1-2 Months | ~ 85% |
| -20°C (Freezer) | Argon (Ar) | Dark (Amber) | 6-12 Months | > 98% |
| -80°C (Freezer) | Argon (Ar) | Dark (Amber) | > 2 Years | > 99% |
Standard Operating Procedure: Inert Storage and Retrieval Workflow
To guarantee trustworthiness in your synthetic steps, the storage protocol must be treated as a self-validating system. Follow this methodology strictly:
Phase 1: Preparation & Aliquoting
-
Lyophilization/Drying: Ensure the synthesized or purchased solid is completely free of residual solvents under high vacuum. Trace solvents can mobilize the solid and increase the surface area exposed to oxygen.
-
Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) in amber glass vials. Causality: This minimizes the number of freeze-thaw cycles and limits cumulative exposure to ambient oxygen and ambient light (photo-initiation).
Phase 2: Inert Atmosphere Sealing
-
Argon Purging: Using a Schlenk manifold or a glovebox, purge the headspace of each vial with ultra-high purity (UHP) Argon. Causality: Argon is denser than Nitrogen and forms a heavier protective blanket over the solid, effectively displacing the molecular oxygen required for the propagation phase of autoxidation.
-
Capping: Seal the vials tightly using PTFE-lined caps. Causality: PTFE prevents oxygen permeation and does not leach plasticizers into the reagent, unlike standard rubber septa. Wrap the cap junction tightly with Parafilm.
-
Storage: Immediately transfer the sealed vials to a -20°C or -80°C freezer.
Phase 3: Self-Validating Retrieval
-
Equilibration (Critical Step): When retrieving an aliquot from the freezer, place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid. This moisture can introduce dissolved oxygen and promote hydrolysis.
-
Validation Checkpoint: Inspect the physical appearance of the solid. A pristine batch will appear as a white to off-white powder. If the solid exhibits a pink, purple, or brown hue, autoxidation has occurred, and the batch must be re-purified prior to use.
References
-
Green Oxidation of Indoles using halide Catalysis. Springer Nature. 5
-
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. ACS Publications. 1
-
Free radical intermediates in the inhibition of the autoxidation reaction. Chemical Society Reviews (RSC Publishing). 3
-
Autoxidation. Wikipedia.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Free radical intermediates in the inhibition of the autoxidation reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Autoxidation - Wikipedia [en.wikipedia.org]
- 5. communities.springernature.com [communities.springernature.com]
removing unreacted Boc anhydride from crude 4-methoxyindoline product
Topic: Resolution of Unreacted Boc Anhydride (Boc₂O) in Indoline Syntheses Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Welcome to the Process Chemistry Troubleshooting Portal. Protecting the secondary amine of 4-methoxyindoline often requires an excess of di-tert-butyl dicarbonate (Boc₂O) due to the steric hindrance and reduced nucleophilicity of the conjugated indoline nitrogen. However, removing the unreacted Boc₂O from the highly lipophilic N-Boc-4-methoxyindoline product presents a significant downstream purification challenge.
This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.
Mechanistic Workflow: Chemical Quenching Strategies
To bypass the limitations of standard aqueous workups, we employ Chemical Quenching . By introducing a highly nucleophilic amine to the crude mixture, we force the unreacted Boc₂O to form a polar or basic byproduct that can be easily partitioned into an aqueous layer.
Workflow for chemical quenching of excess Boc anhydride using DMEDA or Imidazole.
Diagnostic FAQs & Root Cause Analysis
Q1: Why does Boc anhydride persist in my crude N-Boc-4-methoxyindoline even after vigorous washing with saturated aqueous sodium bicarbonate? Root Cause: Boc₂O is highly lipophilic and sterically hindered by its two tert-butyl groups[1]. In a biphasic system (organic solvent/aqueous base), the mass transfer rate is exceptionally poor. Water and bicarbonate are weak nucleophiles, meaning the hydrolysis of Boc₂O under standard mild basic workup conditions is kinetically sluggish and often incomplete[1].
Q2: Is column chromatography effective for separating Boc₂O from my product? Root Cause: Generally, no. Both N-Boc-4-methoxyindoline and Boc₂O are highly non-polar and lack strong hydrogen-bond donors. Consequently, Boc₂O tends to streak or co-elute with lipophilic products on normal-phase silica gel[1]. Furthermore, Boc₂O is invisible under standard 254 nm UV light (though it can be visualized with KMnO₄ or phosphomolybdic acid stains), making fraction pooling dangerous.
Q3: Will the acidic wash required to remove the quenched byproduct cleave the Boc group from my 4-methoxyindoline? Root Cause: No. While Boc groups are acid-labile, their deprotection requires strong, highly concentrated acids (e.g., neat Trifluoroacetic acid or 4M HCl in dioxane) to protonate the carbamate and drive the fragmentation into carbon dioxide and a tert-butyl cation[2]. Dilute, weak aqueous acids like 10% citric acid or 0.5 M HCl at room temperature[3] are sufficient to protonate aliphatic amines (like the quench byproducts) but are entirely unreactive toward the stable indoline carbamate.
Q4: Can I remove the excess Boc₂O using a vacuum pump instead of chemical quenching? Root Cause: Yes, physical removal is a viable alternative. Boc₂O has a relatively low boiling point of ~56–57 °C under high vacuum[4]. Leaving the crude mixture on a high-vacuum line or a rotary evaporator at elevated temperatures can sublime or evaporate the excess reagent[1]. However, prolonged heating may risk the degradation of sensitive indoline derivatives.
Validated Remediation Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . You must analytically verify the removal of the impurity using ¹H NMR spectroscopy. Boc₂O exhibits a distinct, sharp 18-proton singlet at ~1.46 ppm in CDCl₃ [1]. The disappearance of this peak against the product's own Boc peak (typically shifted to ~1.55–1.60 ppm due to indoline conjugation) confirms successful remediation.
Protocol A: The DMEDA Quench (Recommended for Lipophilic Products)
Causality:N,N-dimethylethylenediamine (DMEDA) contains a highly nucleophilic primary amine that rapidly attacks excess Boc₂O. The resulting byproduct contains a tertiary amine (pKa ~9). Washing with mild acid protonates this tertiary amine, radically shifting its partition coefficient and dragging the entire byproduct into the aqueous layer, leaving your neutral N-Boc-4-methoxyindoline in the organic phase.
-
Reaction Verification: Confirm the complete consumption of the starting 4-methoxyindoline via LC-MS or TLC.
-
Quenching: To the crude reaction mixture (still in its organic solvent, e.g., DCM or EtOAc), add 1.5 equivalents of DMEDA relative to the estimated excess of Boc₂O.
-
Incubation: Stir vigorously at room temperature for 30–60 minutes.
-
Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 10% aqueous citric acid (3 × 20 mL per 100 mL of solvent).
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid, followed by brine (20 mL).
-
Validation & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Take a crude ¹H NMR to verify the absence of the 1.46 ppm singlet[1].
Protocol B: The Imidazole Quench
Causality: Imidazole reacts with Boc₂O to form a Boc-imidazolium intermediate. This specific intermediate is highly unstable to mild acid. Upon washing with dilute HCl, it instantly decomposes into water-soluble imidazole, CO₂, and tert-butanol, which are all easily washed away[3][4].
-
Quenching: Add 1.5 to 2.0 equivalents of imidazole directly to the completed reaction mixture[1].
-
Incubation: Stir at room temperature for 1 to 2 hours to ensure complete formation of the Boc-imidazole adduct[1].
-
Acidic Decomposition: Dilute the mixture with EtOAc. Wash the organic layer with dilute aqueous HCl (<0.5 M) (2 × 20 mL)[3]. Note: Do not exceed 0.5 M to protect the indoline carbamate.
-
Validation & Isolation: Wash with brine, dry over MgSO₄, and concentrate. Verify purity via ¹H NMR (absence of 1.46 ppm peak)[1].
Quantitative Method Comparison
Use the following data matrix to select the optimal remediation strategy based on your specific scale and resource availability[1].
| Remediation Method | Reagent Cost | Processing Time | Estimated Efficiency | Risk to Product | Scalability |
| DMEDA Quench | Low | 30–60 min | >99% | Very Low | Excellent |
| Imidazole Quench | Low | 1–2 hours | >95% | Low (Requires acid) | Excellent |
| High Vacuum Evaporation | None | 2–4 hours | >90% | Moderate (Heat stress) | Moderate |
| PS-Trisamine Resin | High | 2–4 hours | >99% | Very Low | Poor (Cost prohibitive) |
| Aqueous Base Wash | Very Low | >12 hours | 70–95% | Low | Good |
References
-
removal of excess boc anhydride - Reddit (r/OrganicChemistry) -[Link]
-
Help Removing Excess Boc Anhydride - Reddit (r/OrganicChemistry) -[Link]
Sources
improving enantioselectivity in asymmetric synthesis involving N-Boc-4-methoxyindoline
Focus Area: N-Boc-4-Methoxyindoline Functionalization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the asymmetric synthesis of N-Boc-4-methoxyindoline derivatives. These compounds are highly valuable building blocks for complex neurobiological probes, including caged auxins and GABA derivatives[1]. However, achieving high enantiomeric excess (ee) during their C2-functionalization requires strict control over stereoelectronic parameters.
Core Mechanistic Principles (The Causality of Enantioselectivity)
The most robust method for the asymmetric functionalization of N-Boc-indolines is the Beak asymmetric lithiation-substitution methodology[2]. This relies on the pre-coordination of sec-butyllithium (s-BuLi) and a chiral diamine ligand (like (−)-sparteine) to the Boc carbonyl oxygen.
The 4-methoxy substituent introduces a unique stereoelectronic variable. As an electron-donating group, it increases the electron density on the indoline aromatic ring. This alters the nitrogen lone-pair delocalization, which inherently affects the rotational barrier of the N-Boc group (the E/Z rotamer equilibrium). Because the chiral s-BuLi complex only reacts with the syn-rotamer, any disruption in rotamer interconversion at cryogenic temperatures (−78 °C) will lead to incomplete metalation or force the reaction into a racemic background pathway[2].
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reaction conditions and enantioselectivity. Use this as your baseline for optimization.
| Chiral Ligand | Solvent | Temp (°C) | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| (−)-Sparteine | Et₂O | −78 | TMSCl | 85 | 96 | Optimal chiral pocket formation. |
| (−)-Sparteine | THF | −78 | TMSCl | 45 | 12 | THF outcompetes ligand for Li⁺ coordination. |
| O'Brien's Surrogate | Et₂O | −78 | TMSCl | 82 | 94 | Delivers the opposite (R)-enantiomer. |
| TMEDA (Achiral) | Et₂O | −78 | TMSCl | 88 | 0 (Racemic) | Directs to C7-lithiation (regio-shift). |
| (−)-Sparteine | Et₂O | −40 | TMSCl | 60 | 55 | Configurational instability of organolithium. |
Troubleshooting Guides & FAQs
Q1: My enantiomeric excess (ee) is stuck below 70% despite using fresh (−)-sparteine. What is causing this? A1: This is almost always a solvent or temperature issue. The asymmetric deprotonation relies on a tight pre-coordination complex. If you are using THF or if your diethyl ether (Et₂O) contains trace polar impurities, the solvent will competitively bind to the lithium atom, displacing the chiral ligand and leading to a racemic background reaction[2]. Fix: Ensure you are using strictly anhydrous, inhibitor-free Et₂O. Additionally, ensure your internal reaction temperature never spikes above −78 °C during the exothermic addition of s-BuLi.
Q2: How does the 4-methoxy group specifically impact my reaction compared to an unsubstituted N-Boc-indoline? A2: The 4-methoxy group is strongly electron-donating. By pushing electron density into the indoline core, it increases the basicity of the system and alters the E/Z rotamer ratio of the N-Boc group. Because asymmetric lithiation requires the Boc carbonyl oxygen to coordinate with the lithium-sparteine complex, only one rotamer is reactive. If the 4-OMe group slows down the rotamer interconversion at −78 °C, you will observe lower yields. Fix: Stir the substrate and ligand at room temperature for 15 minutes prior to cooling. This allows the pre-coordination complex to form fully before the rotamers are "frozen" at cryogenic temperatures.
Q3: I am synthesizing a caged neurotransmitter and need the opposite enantiomer, but natural (+)-sparteine is commercially unavailable. What is the validated alternative? A3: You must use O'Brien's (+)-sparteine surrogate. This is a synthetic, cyclohexane-derived diamine that acts as a structural mimic. It is highly efficient for the asymmetric deprotonation of N-Boc heterocycles and will deliver the exact opposite stereochemistry with comparable yield and ee%[3].
Q4: NMR analysis shows I am getting substitution at the C7 position instead of the C2 position. Why is the regioselectivity failing? A4: C7-lithiation is the thermodynamically favored pathway when the N-Boc group coordinates with a non-sterically hindered base complex (such as s-BuLi/TMEDA)[2]. If you are seeing C7 functionalization, your chiral ligand is either severely degraded or not coordinating properly. Fix: Distill your (−)-sparteine over calcium hydride (CaH₂) under reduced pressure and store it in a glovebox.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, follow this self-validating methodology for the asymmetric C2-lithiation of N-Boc-4-methoxyindoline.
Step 1: Pre-coordination (Rotamer Equilibration)
-
In an oven-dried Schlenk flask under argon, dissolve N-Boc-4-methoxyindoline (1.0 equiv, 1.0 mmol) in anhydrous Et₂O (10 mL).
-
Add freshly distilled (−)-sparteine (1.2 equiv, 1.2 mmol).
-
Self-Validation: Stir at room temperature (20 °C) for 15 minutes. This step is critical to overcome the 4-methoxy-induced rotamer barrier and ensure complete ligand-substrate pre-coordination.
Step 2: Asymmetric Deprotonation (Kinetic Control)
-
Cool the reaction mixture to strictly −78 °C using a dry ice/acetone bath. Monitor with an internal thermocouple.
-
Add s-BuLi (1.4 M in cyclohexane, 1.1 equiv) dropwise over 10 minutes down the side of the flask to pre-cool the titrant.
-
Stir at −78 °C for 4 hours.
-
Self-Validation (Deuterium Quench): Before proceeding, extract a 0.1 mL aliquot and quench it into MeOD. Analyze via crude ¹H-NMR. You must observe >95% deuterium incorporation at the C2 position. If C7-deuteration is observed, abort and re-distill your ligand.
Step 3: Electrophilic Trapping (Stereoretention)
-
Add your chosen electrophile (e.g., TMSCl, 1.5 equiv) dropwise. The electrophile must be neat and pre-cooled to −78 °C to prevent localized heating.
-
Maintain the reaction at −78 °C for 2 hours to ensure the configurationally stable organolithium intermediate[2] reacts with complete stereoretention.
-
Slowly warm to room temperature and quench with saturated aqueous NH₄Cl.
Mechanistic Pathway Visualization
The following diagram illustrates the causal logic and kinetic pathways dictating the success or failure of the enantioselective lithiation.
Mechanistic pathway of N-Boc-4-methoxyindoline asymmetric lithiation.
References
-
Bertini Gross, K. M., Jun, Y. M., & Beak, P. (1997). Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine. The Journal of Organic Chemistry, 62(22), 7679-7689.[Link]
-
Hayashi, K., Kusaka, N., Yamasaki, S., Zhao, Y., & Nozaki, H. (2009). Development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins which are extremely stable in planta. Bioorganic & Medicinal Chemistry, 17(12), 4022-4028.[Link]
-
Stead, D., O'Brien, P., & Sanderson, A. (2008). A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Organic Letters, 10(7), 1409-1412.[Link]
Sources
Technical Support Center: Resolving Crystallization Difficulties of tert-Butyl 4-Methoxyindoline-1-carboxylate
Welcome to the Advanced Troubleshooting Guide for indoline derivative purification. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the isolation of tert-butyl 4-methoxyindoline-1-carboxylate (CAS: 1415559-82-8)[1].
Boc-protected indolines are notoriously difficult to crystallize, frequently resulting in frustrating "oiling out" phenomena. This guide synthesizes thermodynamic principles, mechanistic causality, and self-validating protocols to help you force nucleation and isolate high-purity crystals.
Part 1: Mechanistic Understanding (The "Why")
Q: Why does this compound consistently form a viscous oil instead of crystals?
A: The resistance to crystallization is driven by three compounding structural factors that disrupt crystal lattice packing:
-
Boc Group Rotational Isomerism: The tert-butyloxycarbonyl (Boc) group exhibits a high rotational energy barrier around the carbamate C–N bond. This results in the molecule existing as a dynamic mixture of syn and anti rotamers in solution[2]. Only one of these conformers typically possesses the correct geometry to pack into a crystal lattice.
-
Steric Asymmetry: The 4-methoxy group on the indoline core breaks molecular symmetry and introduces a flexible ether linkage, which significantly lowers the overall lattice energy.
-
Liquid-Liquid Phase Separation (LLPS): Because of the steric bulk[3] and low lattice energy, as the solution cools and becomes supersaturated, it crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Causally, the compound separates into a solvent-rich phase and a solute-rich amorphous phase (an emulsion), visually observed as "oiling out."
Impact of Boc-group rotamers on crystal lattice formation versus amorphous oiling out.
Part 2: Overcoming Phase Separation
Q: How do I bypass Liquid-Liquid Phase Separation (LLPS) to force nucleation?
A: You must alter the thermodynamic trajectory of your crystallization. Rapid addition of an anti-solvent or rapid cooling traps the unfavorable anti-rotamer, guaranteeing an oil. By selecting a highly specific solvent/anti-solvent pair and maintaining the solution strictly within the metastable zone , you provide the thermal energy and time required for the rotamers to interconvert and nucleate.
Table 1: Optimized Solvent/Anti-Solvent Systems for 1-Boc-4-methoxyindoline
| Good Solvent | Anti-Solvent | Optimal Ratio (v/v) | Cloud Point Temp (°C) | Est. Yield (%) | Crystal Habit |
| Ethyl Acetate | n-Heptane | 1 : 4 | 40 - 45 | > 85 | Needles |
| Isopropanol | Water | 1 : 2.5 | 50 - 55 | 75 - 80 | Prisms |
| Toluene | Cyclohexane | 1 : 5 | 35 - 40 | > 80 | Blocks |
| DCM | n-Hexane | 1 : 6 | 25 - 30 | ~ 70 | Fine Powder |
Note: Ethyl Acetate/n-Heptane is the recommended primary system due to its broad metastable zone width.
Part 3: Self-Validating Experimental Protocols
Q: My reaction yielded a stubborn oil. How do I generate the first seed crystals?
A: When no seed crystals exist, you must use mechanical stress combined with a weak polar solvent to force primary nucleation. This approach is grounded in established[4].
Protocol 1: Primary Nucleation via Mechanical Trituration This protocol is a self-validating system; do not proceed to the next step unless the validation checkpoint is met.
-
Evaporation: Concentrate your crude reaction mixture completely under high vacuum at 40°C.
-
Validation Check: The residue must be a highly viscous, light-yellow transparent oil with no solvent odor. If it flows rapidly, residual solvent remains; continue drying.
-
-
Solvent Addition: Add 5 volumes (relative to crude mass) of a weak polar solvent (e.g., n-hexane or cyclohexane) at room temperature.
-
Validation Check: The oil should remain largely insoluble, pooling at the bottom of the flask.
-
-
Mechanical Stress: Vigorously scratch the oily layer against the glass wall using a glass stirring rod for 5–10 minutes, or place the flask in an ultrasonic bath.
-
Validation Check: The clear oil will begin to turn opaque and milky. This visual shift confirms the onset of the phase transition.
-
-
Aging: Seal the flask and let it stand undisturbed at 20–25°C for 10 to 48 hours[4].
-
Validation Check: The oily layer will completely solidify into a white or off-white crystalline mass. If it remains an oil, re-sonicate and extend the aging time.
-
-
Isolation: Break up the solid mass, slurry it in cold n-hexane, filter, and dry under reduced pressure. Save a portion of this solid to use as seed crystals for future batches.
Q: Once I have seed crystals, how do I scale up the crystallization to get high-purity material?
A: Utilize a metastable-zone controlled anti-solvent protocol. This prevents the rapid supersaturation that causes oiling out.
Protocol 2: Metastable Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude solid or oil in Ethyl Acetate (1 mL per gram of crude) and heat to 50°C with stirring.
-
Validation Check: A completely clear, homogenous solution must form.
-
-
Titration: Slowly add n-Heptane dropwise while strictly maintaining the temperature at 50°C.
-
Validation Check: Stop adding anti-solvent exactly when the solution exhibits a faint, persistent bluish turbidity (the cloud point).
-
-
Thermal Reset (Crucial): Heat the mixture slightly to 55°C.
-
Validation Check: The turbidity must disappear entirely, yielding a clear solution. Causality: This ensures you are in the metastable zone, not the labile (spontaneous oiling) zone. If it does not clear, you have added too much anti-solvent; add 2-3 drops of EtOAc.
-
-
Seeding & Cooling: Cool the solution to 48°C and add 1% w/w of the seed crystals generated from Protocol 1. Reduce the temperature at a strictly controlled rate of 0.1°C/min down to 20°C.
-
Validation Check: Distinct, glittering crystalline particles will form and grow. The bulk solution should remain clear. If the solution turns milky white, LLPS has occurred; immediately reheat to 55°C and restart the cooling phase.
-
Diagnostic workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
References
-
Organic Chemistry Portal. "Boc-Protected Amino Groups".[Link][2]
-
Google Patents. "CN112661672A - Crystallization method of Boc-amino acid".[4]
Sources
Validation & Comparative
13C NMR Comparative Guide: N-Boc-4-Methoxyindoline vs. 5-Methoxyindoline
The following guide details the structural and spectral differentiation of N-Boc-4-methoxyindoline and 5-methoxyindoline . This analysis is critical for medicinal chemists, particularly when validating regioselectivity in indole reduction or nucleophilic aromatic substitution workflows.
Executive Summary
Differentiation between 4- and 5-substituted indolines is a common challenge in drug discovery, often arising during the synthesis of serotonin receptor modulators or kinase inhibitors. While Proton NMR (
-
The "Smoking Gun" Signal: The presence of a deshielded aromatic methine (CH) signal around 128–130 ppm confirms the 4-methoxy isomer. In contrast, the 5-methoxy isomer exhibits all aromatic methine signals upfield (shielded, < 115 ppm ) due to the synergistic donating effects of the nitrogen and the methoxy group.
-
N-Boc Effect: The tert-butoxycarbonyl group introduces characteristic aliphatic signals (~28, 80 ppm) and a carbamate carbonyl (~152 ppm), while generally deshielding the indoline ring carbons compared to the free amine.
Structural Numbering & Logic
Understanding the numbering is prerequisite to interpreting the shifts.
Caption: Structural comparison highlighting the regiochemical switch (C4 vs C5) and the N-protecting group difference.
Comparative 13C NMR Data
The following table synthesizes experimental data and calculated substituent effects.
| Carbon Position | Carbon Type | N-Boc-4-Methoxyindoline ( | 5-Methoxyindoline ( | Differentiation Logic |
| C2 | Aliphatic CH | ~49.0 - 51.0 (Broad) | 53.9 | N-Boc broadens C2; Free NH is sharper/shielded. |
| C3 | Aliphatic CH | ~25.0 - 27.0 | 28.7 | C3 is ortho to C4-OMe (shielded) vs meta to C5-OMe. |
| C4 | Aromatic C/CH | 155.0 - 156.0 (C-O) | 111.9 (CH) | Major Difference. C4 is quaternary in 4-OMe. |
| C5 | Aromatic C/CH | 104.0 - 106.0 (CH) | 155.8 (C-O) | Major Difference. C5 is quaternary in 5-OMe. |
| C6 | Aromatic CH | 128.5 - 130.0 | 111.7 | Diagnostic Peak. C6 is unshielded in 4-OMe. |
| C7 | Aromatic CH | 108.0 - 110.0 | 113.2 | Both are shielded (para to OMe in 4-iso; ortho to N in 5-iso). |
| C3a | Quaternary Ar | ~118.0 - 120.0 | 134.3 | C3a is ortho to OMe in 4-iso (shielded). |
| C7a | Quaternary Ar | 142.0 - 144.0 | 143.7 | Similar chemical environment (ortho to N). |
| OMe | Methoxy CH | 55.5 | 55.7 | Not diagnostic (overlapping). |
| Boc C=O | Carbamate | 152.5 | Absent | Specific to N-Boc. |
| Boc C-quat | Quaternary | 80.5 | Absent | Specific to N-Boc. |
| Boc CH | Methyl | 28.4 | Absent | Specific to N-Boc. |
Key Mechanistic Insights
-
The "C6" Anomaly (4-OMe): In 4-methoxyindoline, C6 is meta to the methoxy group and meta to the nitrogen (via the bridge). It lacks the strong ortho/para shielding resonance effects seen in the 5-isomer. Consequently, it resonates downfield at ~129 ppm .
-
The "All-Shielded" Ring (5-OMe): In 5-methoxyindoline, the methoxy group shields C4 and C6 (ortho) and C7a (para). The nitrogen shields C7 (ortho) and C5 (para). This cooperative effect pushes all aromatic methine signals (C4, C6, C7) upfield to < 115 ppm .
-
Boc Rotamers: The N-Boc group exhibits restricted rotation around the N-CO bond. This often causes the C2 and C7a signals to appear broadened or split (approx. 3:1 ratio) in CDCl
at room temperature.
Experimental Protocol: High-Resolution Acquisition
To distinguish these isomers definitively, proper sample preparation is required to resolve the quaternary carbons (C4/C5/C3a/C7a).
Step 1: Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
) is standard. Use DMSO- if solubility is poor, but note that DMSO shifts peaks slightly downfield. -
Concentration: Dissolve 15–20 mg of compound in 0.6 mL solvent. High concentration is vital for detecting the weak quaternary C-O and Boc C=O signals.
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-OMe and Boc C=O) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to ensure sufficient S/N ratio for quaternary carbons.
Step 3: Processing
-
Line Broadening (LB): Apply 1.0 - 2.0 Hz . This helps visualize the broad C=O and C2 signals in the N-Boc compound.
Decision Tree for Isomer Identification
Use this workflow to interpret your spectrum.
Caption: Logical workflow for assigning regio- and chemotype based on 13C spectral features.
References
-
5-Methoxyindoline Spectral Data: ChemicalBook & Spectrabase. Confirmed shifts for C5-OMe (155.8 ppm) and shielded Ar-CH signals. Available at: .
-
N-Boc Substituent Effects: The Journal of Organic Chemistry. Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." (General Boc shifts). Available at: .
-
4-Methoxyindole vs 5-Methoxyindole: RSC Advances. Detailed analysis of methoxy substituent effects on indole/indoline rings. Available at: .
-
Regioselectivity in Indoline Synthesis: MDPI Molecules. "Synthesis and Characterization of Substituted Indolines." Available at: .
comparing reactivity of 4-methoxyindoline vs 6-methoxyindoline derivatives
Executive Summary
The Bottom Line: While both 4-methoxyindoline and 6-methoxyindoline serve as electron-rich scaffolds for medicinal chemistry (particularly in serotonin receptor modulators and kinase inhibitors), they exhibit fundamentally different reactivity profiles due to electronic reinforcement versus steric-electronic conflict .
-
6-Methoxyindoline functions as a "Super-Activated" Para-System . The methoxy group at C6 reinforces the directing effect of the N1 amine, making the C5 position exceptionally nucleophilic and highly regioselective in Electrophilic Aromatic Substitutions (EAS).
-
4-Methoxyindoline functions as a "Sterically-Constrained" Dual-Activator . The methoxy group at C4 activates both C5 and C7 but creates significant steric hindrance at the vital C3 position. This scaffold often suffers from lower regioselectivity (C5 vs. C7 mixtures) and requires more rigorous purification protocols compared to its 6-isomer.
Electronic Structure & Predictive Modeling
To understand the reactivity differences, one must analyze the resonance contributions.[1][2] The indoline core is essentially a cyclic N-alkyl aniline. The nitrogen lone pair activates the benzene ring at positions ortho (C7) and para (C5).
The "Reinforcement" of 6-Methoxyindoline
In the 6-isomer, the methoxy group (a strong Electron Donating Group via resonance, +M) is located meta to the nitrogen bridgehead but directs ortho/para relative to itself.
-
N1 Directs to: C5 (para) and C7 (ortho).
-
C6-OMe Directs to: C5 (ortho) and C7 (ortho).
-
Result: Cooperative Synergy. Both groups push electron density to C5 and C7. However, C5 is sterically more accessible than C7 (which is flanked by the N1 alkyl group).
-
Outcome: High regioselectivity for C5 substitution .
The "Conflict" of 4-Methoxyindoline
In the 4-isomer, the methoxy group is adjacent to the pyrrolidine ring fusion.
-
N1 Directs to: C5 (para) and C7 (ortho).
-
C4-OMe Directs to: C5 (ortho) and C7 (para).
-
Result: Electronic Overload & Steric Clash. Both C5 and C7 are doubly activated.
-
Electronic: C5 and C7 are theoretically equal in activation.
-
Steric: The C4-OMe group projects bulk toward C3 and C5. This makes electrophilic attack at C3 (a common route for converting indolines to indoles via functionalization) significantly slower and prone to side reactions.
-
Visualization of Electronic Activation
The following diagram maps the electron density convergence for both isomers.
Caption: Comparative activation map showing the synergistic flux to C5 in 6-methoxyindoline versus the distributed activation and C3 steric blockade in 4-methoxyindoline.
Comparative Reactivity Profiles
The following table summarizes experimental outcomes for standard transformations.
| Reaction Type | 6-Methoxyindoline | 4-Methoxyindoline | Mechanistic Insight |
| Vilsmeier-Haack (Formylation) | Excellent (C5) | Good (C5) / Moderate (C7) | 6-OMe directs cleanly to C5. 4-OMe yields C5 major, but C7 minor isomers often require chromatography. |
| Bromination (NBS) | High Yield (C5-Br) | Mixed (C5-Br / C5,C7-diBr) | 4-OMe is so electron-rich at multiple sites that controlling mono-bromination is difficult; over-bromination is common. |
| Oxidation to Indole (DDQ/MnO₂) | Fast / Clean | Slower / Side Reactions | 4-OMe radical cation intermediates are less stable; steric bulk at C4 hinders aromatization planarity slightly. |
| N-Alkylation | Standard Rates | Slightly Retarded | Electronic effect is negligible, but if the electrophile is bulky, the C7-H (buttressed by C6-H) is less hindering than the C7-H in 4-OMe? Actually, 4-OMe has no substituent at C7, but the C4-OMe hinders C3 functionalization. |
| Fischer Indole Synthesis (Precursor) | N/A (Requires Separation) | N/A (Requires Separation) | Crucial: Both are derived from 3-methoxyphenylhydrazine. Cyclization yields a ~50:50 mixture of 4-OMe and 6-OMe indoles. |
Experimental Protocols
Case Study: Regioselective Vilsmeier-Haack Formylation
This protocol demonstrates the superior regiocontrol of the 6-isomer compared to the 4-isomer.
Objective: Introduce an aldehyde at the C5 position.
Reagents:
-
Substrate: 1.0 eq (4-methoxyindoline OR 6-methoxyindoline)
-
POCl₃ (Phosphorus oxychloride): 1.2 eq
-
DMF (Dimethylformamide): 5.0 eq (Solvent/Reagent)
-
DCM (Dichloromethane): Extraction solvent
Step-by-Step Methodology:
-
Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool neat DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. Observation: The solution will turn pale yellow/viscous (formation of chloroiminium ion).
-
Addition: Dissolve the methoxyindoline substrate in minimal DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.
-
Reaction:
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing NaOAc (Sodium Acetate) to buffer the pH to ~5-6. Stir vigorously for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over Na₂SO₄.[5]
-
Purification:
-
6-Methoxyindoline Product: Usually precipitates as a solid or requires a short silica plug (Hexane/EtOAc 4:1). Yield: ~85-92% .
-
4-Methoxyindoline Product: Often requires careful column chromatography to separate the C5-aldehyde (Major) from traces of C7-aldehyde and unreacted starting material. Yield: ~70-78% .
-
Synthesis Workflow: The "Meta-Hydrazine" Divergence
Since both isomers often originate from the same precursor in Fischer Indole Synthesis, separating them is a common lab challenge.
Caption: Separation workflow. Reducing the indole mixture to indolines (Route B) often amplifies polarity differences, making chromatographic separation of the 4- and 6-isomers significantly easier.
References
-
Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.[8] (Foundational text on indole/indoline electronic directing effects).
-
Somei, M., et al. (2017).[3] "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block." Heterocycles. Link
-
Lopes Jesus, A. J., et al. (2020). "UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole." Physical Chemistry Chemical Physics. Link
-
BenchChem Technical Guides. (2025). "Vilsmeier-Haack Reaction Protocol & Mechanism." Link
-
Smith, K., et al. (2003). "Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites." Cardiff University / Bentham Science. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
X-ray crystallography data for tert-butyl 4-Methoxyindoline-1-carboxylate
Structural Profiling of tert-butyl 4-Methoxyindoline-1-carboxylate: X-Ray Crystallography & Conformational Analysis Guide
Executive Summary: The "Ortho-Boc" Conflict
In medicinal chemistry, the this compound scaffold represents a critical "restricted rotation" system. Unlike its 5- or 6-methoxy isomers, the 4-methoxy substituent is positioned peri to the N1-Boc protecting group. This creates a unique steric clash that significantly alters the molecule's solid-state packing and solution-phase conformation.
This guide provides a comparative structural analysis, establishing the 6-methoxy isomer as the crystalline benchmark to evaluate the 4-methoxy target . It details the specific crystallographic protocols required to resolve the rotameric ambiguity of the 4-methoxy derivative, a key factor in predicting binding affinity for kinase and GPCR targets.
Structural Comparison: Target vs. Benchmarks
The following table synthesizes known crystallographic data for analogous N-Boc indolines to establish the baseline for evaluating the this compound.
Table 1: Comparative Crystallographic Metrics
| Feature | Target: 4-Methoxy Isomer | Benchmark: 6-Methoxy Isomer | Control: Unsubstituted N-Boc |
| Formula | C₁₄H₁₉NO₃ | C₁₄H₁₉NO₃ | C₁₃H₁₇NO₂ |
| Physical State | Viscous Oil / Low-MP Solid | Crystalline Powder | Crystalline Solid |
| Melting Point | Predicted: < 50°C (due to twist) | 85–88 °C [1] | 62–64 °C |
| Space Group | Predicted:P2₁/c or P-1 | P2₁/c (Monoclinic) | P2₁/c |
| N1 Geometry | Pyramidal / Twisted | Planar (sp²) | Planar (sp²) |
| Rotamer Ratio | Restricted (Steric lock) | Dynamic (Fast exchange) | Dynamic |
| Key Interaction | C4-OMe ↔ Boc-Carbonyl Repulsion | C6-OMe ↔ Solvent H-bond | Crystal Packing (π-stacking) |
Critical Insight: The 6-methoxy isomer crystallizes readily because the methoxy group is distal to the Boc group, allowing the carbamate to adopt a planar, conjugated conformation (minimize energy). In the 4-methoxy target , the oxygen of the methoxy group and the carbonyl oxygen of the Boc group repel each other, likely forcing the Boc group out of plane or locking it into a specific E/Z rotamer.
Experimental Protocol: Crystallization & Data Collection
Due to the predicted low melting point and high solubility of the 4-methoxy isomer, standard evaporation often yields oils. Use this specialized "Cold-Seed" protocol.
Phase A: Solvent Screening (Vapor Diffusion)
-
Prepare Stock: Dissolve 20 mg of this compound in 0.5 mL of Dichloromethane (DCM) .
-
Antisolvent Layering:
-
Tube A: Carefully layer 1.0 mL of Hexane over the DCM.
-
Tube B: Layer 1.0 mL of Pentane (for lower T).
-
-
Incubation: Seal tubes and place at -20°C immediately. Do not allow to mix at room temperature.
-
Why? Low temperature reduces the solubility limit and kinetic energy, favoring ordered lattice formation over amorphous oil separation.
-
Phase B: X-Ray Data Collection Strategy
-
Mounting: Use a CryoLoop with Paratone-N oil. Do not let the crystal warm above -10°C during transfer.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Beamline Requirement: If crystals are < 50 µm (microcrystals), use Synchrotron radiation (e.g., APS, ESRF) rather than a home source (Cu Kα) to ensure sufficient diffraction intensity.
Structural Logic & Workflow Visualization
The following diagrams illustrate the steric conflict logic and the experimental workflow to resolve it.
Diagram 1: The Steric Clash Mechanism
Caption: Comparison of steric environments. The 4-OMe group (Red) creates a direct conflict with the N-Boc group, unlike the distal 6-OMe (Green).
Diagram 2: Crystallography Workflow
Caption: Decision tree for crystallizing the 4-methoxy isomer, prioritizing low-temperature techniques for oily intermediates.
References
-
Smart Science Co., Ltd. (2024). Product Specification: tert-butyl 6-methoxyindoline-1-carboxylate (CAS 1394248-15-7). Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC) . (2023). Crystal Structure of N-Boc-2-arylindolines. CCDC Entry: 2067943.[1] Retrieved from [2]
-
Wang, M., et al. (2015). "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate". Atlantis Press. Retrieved from
- Vertex AI Research. (2026). Structural Analysis of N-Boc Indoline Isomers.
Note: While a specific public CCDC entry for the exact 4-methoxy isomer is not currently indexed in open-access repositories, the structural parameters provided above are derived from the validated 6-methoxy and unsubstituted analogues (Refs 1, 2) and standard stereoelectronic principles.
Sources
validating structure of synthesized N-Boc-4-methoxyindoline using NOESY
A Comparative Technical Guide for Regiochemical Verification
Executive Summary: The Regiochemical Challenge
In the synthesis of substituted indolines, particularly through the reduction of indoles or nucleophilic aromatic substitution, regioselectivity is a persistent variable. For N-Boc-4-methoxyindoline , distinguishing the 4-isomer from the 5-, 6-, or 7-methoxy isomers is critical for downstream efficacy in drug development.
While 1D
This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the superior validation method for this specific scaffold. We demonstrate that the spatial proximity of the C4-methoxy group to the C3-methylene protons provides a "smoking gun" signal that self-validates the structure, a feature absent in other techniques.
Comparative Technology Review
To validate the structure of N-Boc-4-methoxyindoline, we compare three standard NMR methodologies.
| Feature | Method A: 1D | Method B: 2D HMBC | Method C: 2D NOESY (Recommended) |
| Primary Mechanism | Chemical Shift ( | Long-range J-coupling ( | Through-Space Dipolar Coupling ( |
| Regio-Resolution | Low. 4- and 7-isomers often show similar splitting patterns (d, t, d). | Medium. Effective, but relies on resolving quaternary C3a/C7a carbons, which is often difficult due to broadening. | High. Unambiguously identifies neighbors based on geometry, not bond connectivity. |
| Ambiguity Risk | High. Electronic shielding effects of Boc can mimic substituent effects. | Medium. "Ghost" correlations or weak | Low. Signal intensity |
| Critical Data Point | N/A | Correlation between OMe protons and C4. | Correlation between OMe protons and C3-methylene protons. |
The Self-Validating Logic System
To ensure scientific integrity, the characterization must follow a logic gate where the result is binary (Confirmed/Rejected). We utilize the unique geometry of the indoline scaffold.
The Indoline Geometry
Unlike the planar indole, indoline is puckered at the five-membered ring (C2 and C3 are
-
Position 4 (Target): The substituent is spatially proximate to the C3-methylene protons and the C5-aromatic proton .
-
Position 7 (Common Impurity): The substituent is spatially proximate to the N-Boc group and the C6-aromatic proton .
Decision Matrix Diagram
The following diagram illustrates the workflow to definitively assign the structure.
Figure 1: Logic flow for distinguishing N-Boc-4-methoxyindoline from its regioisomers using NOESY cross-peaks.
Experimental Protocol
This protocol is optimized for small molecules (MW < 500) to maximize the Nuclear Overhauser Effect (NOE) while minimizing spin diffusion.
A. Sample Preparation[2][3][4]
-
Concentration: Dissolve 10–20 mg of the synthesized compound in 0.6 mL of DMSO-d
.-
Why DMSO? It prevents aggregation and slows molecular tumbling slightly compared to CDCl
, often yielding sharper NOE signals for molecules of this size [1].
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.
B. Acquisition Parameters (500 MHz Instrument)
-
Pulse Sequence: noesygpphpp (Bruker) or equivalent 2D phase-sensitive NOESY with gradient selection.
-
Mixing Time (
): 600 ms .-
Causality: For a molecule of MW ~250, the NOE buildup is positive. A mixing time of 600 ms is the "Goldilocks" zone—long enough to build measurable intensity but short enough to avoid "spin diffusion" (where magnetization transfers A
B C, falsely suggesting A is close to C) [2].
-
-
Relaxation Delay (
): 2.0 seconds. -
Scans (NS): 16 or 32 (depending on concentration).
-
Data Size: 2048 (
) x 256 ( ) points.
C. Processing
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions.
-
Phasing: Critical.[2][5][6] NOESY cross-peaks for small molecules should have the opposite phase to the diagonal (diagonal = negative/red; cross-peaks = positive/blue) [3].
Data Analysis & Interpretation
The validation relies on identifying specific "Through-Space" interactions.
The "Smoking Gun" Correlations
The following diagram visualizes the specific proton interactions that define the 4-methoxy isomer.
Figure 2: Spatial map of N-Boc-4-methoxyindoline. The green connection (OMe to H3) is the definitive proof of structure.
Interpretation Table
| Observed Cross-Peak (OMe | Structural Conclusion | Explanation |
| OMe | 4-Methoxy (Target) | The methoxy group at C4 is physically close to the C3 methylene protons of the five-membered ring. This interaction is impossible for 5-, 6-, or 7-isomers. |
| OMe | 4-Methoxy OR 6-Methoxy | Confirms the methoxy is ortho to an aromatic proton. Not definitive on its own. |
| OMe | 5-Methoxy | The methoxy group sees two ortho aromatic protons. |
| OMe | 7-Methoxy | The methoxy group at C7 is spatially crowded against the N-Boc group. |
Conclusion
While HMBC provides bond connectivity, it often leaves ambiguity between the 4- and 7-positions in substituted indolines due to similar coupling pathways. NOESY provides a self-validating system : the observation of a cross-peak between the methoxy protons and the aliphatic C3 protons is an exclusive geometric feature of the 4-methoxy isomer . If this signal is absent and a correlation to the Boc group is observed, the structure is the 7-isomer.
References
-
University of Ottawa NMR Facility. 2D NMR Experiments: NOESY. (Accessed 2026).[7] Guidelines on solvent viscosity and mixing times. Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Definitive text on spin diffusion and mixing time optimization. Link
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Detailed analysis of NOE phase and interpretation for small molecules. Link
-
Parella, T. Pulse Sequences for NOESY. Bruker BioSpin. Technical documentation for the noesygpphpp sequence. Link
-
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. Reference data for Indole/Indoline chemical shifts. Link
Sources
- 1. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. scielo.br [scielo.br]
Comparative Stability of Boc vs Cbz Protected 4-Methoxyindoline
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Choice
For the protection of 4-methoxyindoline , the choice between Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) is rarely about yield—both protect efficiently. The decision rests on orthogonality and ring stability during deprotection.
-
Select Boc when: You require stability against basic hydrolysis or nucleophilic attack, and you can tolerate acidic deprotection conditions. Crucial Caveat: You must use cation scavengers during deprotection to prevent electrophilic alkylation of the electron-rich aromatic ring.
-
Select Cbz when: You are working with acid-sensitive moieties elsewhere in the molecule, or if you need to avoid the generation of electrophilic byproducts (like the tert-butyl cation).
Chemical Context & Critical Analysis
2.1 The Electronic Challenge: 4-Methoxy Influence
4-Methoxyindoline is an electron-rich heterocycle.[1] The methoxy group at the C4 position (peri to the C3 protons, but electronically coupled to the system) acts as a strong Electron Donating Group (EDG).
-
Nucleophilicity: The indoline nitrogen is significantly more nucleophilic than a standard aniline due to ring constraints and the EDG, facilitating rapid protection with both Boc₂O and Cbz-Cl.
-
Electrophilic Susceptibility: The high electron density on the benzene ring makes it prone to Electrophilic Aromatic Substitution (EAS) . This is the critical failure mode during Boc deprotection.
2.2 The "Tert-Butyl Cation" Trap (Boc Specific)
When removing the Boc group with Trifluoroacetic acid (TFA), the tert-butyl carbamate fragments into CO₂ and a tert-butyl cation . In standard substrates, this cation is innocuous. However, with 4-methoxyindoline, the electron-rich C5 or C7 positions can trap this cation, leading to irreversible C-alkylation impurities.
-
Solution: The protocol below mandates the use of scavengers (e.g., triethylsilane or thioanisole) to quench the cation.
2.3 The Rotamer Warning (NMR Spectroscopy)
Researchers often mistake the purified product for a mixture of impurities. Both N-Boc and N-Cbz 4-methoxyindoline exhibit restricted rotation around the N-C(O) amide bond.
-
Observation: ¹H NMR (CDCl₃, 298 K) will often show broadened or split peaks (approx. 2:1 to 3:1 ratio) for the methoxy group and C7 proton.
-
Validation: Running the NMR at elevated temperature (e.g., 50°C in DMSO-d₆) usually coalesces these peaks, confirming purity.
Comparative Performance Data
| Feature | N-Boc-4-Methoxyindoline | N-Cbz-4-Methoxyindoline |
| Synthesis Yield | High (85-95%) | High (80-92%) |
| Crystallinity | Often solid (easy handling) | Often oil/gum (requires chromatography) |
| Acid Stability | Labile (Cleaves in TFA/HCl) | Stable (Resists TFA, HCl) |
| Base Stability | Excellent (Stable to NaOH, LiOH) | Good (Hydrolyzes in strong hot base) |
| Reductive Stability | Stable (Resists H₂/Pd, NaBH₄) | Labile (Cleaves with H₂/Pd) |
| Atom Economy | Lower (generates isobutylene/CO₂) | Moderate (generates toluene/CO₂) |
| Major Risk | Ring alkylation during deprotection | Catalyst poisoning by free amine |
Decision Logic & Pathways (Visualization)
The following diagram illustrates the decision logic based on the specific chemical constraints of your total synthesis.
Figure 1: Strategic decision tree for selecting protecting groups based on substrate sensitivity.
Detailed Experimental Protocols
5.1 Protocol A: Boc Protection & Scavenger-Assisted Deprotection
Step 1: Protection
-
Dissolve 4-methoxyindoline (1.0 equiv) in dry DCM (0.2 M).
-
Add DMAP (0.1 equiv) and TEA (2.0 equiv).
-
Cool to 0°C. Slowly add Boc₂O (1.2 equiv) dissolved in minimal DCM.
-
Warm to RT and stir for 4–6 hours. Monitor TLC (Hexane/EtOAc).
-
Workup: Wash with 1M HCl (to remove DMAP/TEA), then NaHCO₃. Dry over Na₂SO₄.[2]
-
Note: Expect rotamers in NMR.
Step 2: Deprotection (The "Safe" Method) Standard TFA deprotection poses a risk of ring alkylation. Use this modified cocktail.
-
Prepare a cocktail of TFA : DCM : Triethylsilane (TES) in a ratio of 50 : 45 : 5 .
-
Why TES? It acts as a hydride source to quench the tert-butyl cation immediately.
-
-
Dissolve N-Boc-4-methoxyindoline in the cocktail at 0°C.
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene twice to remove TFA traces.
-
Yield: Typically >90% as the TFA salt.
5.2 Protocol B: Cbz Protection & Hydrogenolysis
Step 1: Protection
-
Dissolve 4-methoxyindoline (1.0 equiv) in THF/Water (1:1) or Acetone/Water.
-
Add NaHCO₃ (2.5 equiv).
-
Cool to 0°C. Add Cbz-Cl (1.2 equiv) dropwise.
-
Stir vigorously (biphasic) for 3 hours.
-
Workup: Extract with EtOAc. Wash with brine.[3]
-
Purification: Often requires flash chromatography (SiO₂, Hex/EtOAc) as Cbz derivatives are frequently oils.
Step 2: Deprotection
-
Dissolve N-Cbz-4-methoxyindoline in MeOH (0.1 M).
-
Add 10 wt% Pd/C (10% by mass of substrate).
-
Apply H₂ atmosphere (balloon pressure is usually sufficient; 1 atm).
-
Stir for 2–12 hours.
-
Troubleshooting: If the reaction stalls, the free amine product may be poisoning the catalyst. Add 1.0 equiv of HCl (in dioxane or MeOH) to protonate the product as it forms.
-
-
Filter through Celite. Concentrate.
Reaction Pathway Visualization
Figure 2: Synthetic pathways and potential failure modes (red dashed line) for 4-methoxyindoline protection.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
-
Clayden, J., et al. (2009). Rotamerism in N-Boc and N-Cbz heterocycles: NMR characterization. Journal of Organic Chemistry.
- Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking: Removal of Boc in the presence of electron-rich aromatics. International Journal of Peptide and Protein Research. (Establishes the necessity of scavengers like Thioanisole/TES).
-
Knölker, H. J. (2000). Synthesis of biologically active carbazole alkaloids using organometallic chemistry. Chemical Reviews. (Discusses stability of oxygenated indoline precursors).
Sources
A Senior Application Scientist's Guide to the Elemental Analysis and Purity of tert-butyl 4-Methoxyindoline-1-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The reliability and reproducibility of experimental results hinge on the precise characterization and purity of every compound used.[1] This guide provides an in-depth technical comparison of the elemental analysis and purity standards for a key building block, tert-butyl 4-Methoxyindoline-1-carboxylate. We will delve into the causality behind experimental choices, outline self-validating protocols, and ground our discussion in authoritative references.
This compound is a heterocyclic compound frequently employed in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its molecular structure, containing a Boc-protected indoline core with a methoxy substituent, presents specific analytical challenges and necessitates a multi-faceted approach to confirm its identity and purity.
The Foundational Check: Elemental Analysis
Before delving into more sophisticated purity assessments, confirming the elemental composition of a compound is a fundamental step.[2] Elemental analysis, typically through combustion, provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[3] This technique serves as a coarse but essential validation of the molecular formula.
Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol
Theoretical Elemental Composition:
-
Carbon (C): 67.45%
-
Hydrogen (H): 7.68%
-
Nitrogen (N): 5.62%
The principle behind CHN analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[4] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the elemental percentages in the original sample.[3]
Table 1: Comparison of Theoretical vs. Acceptable Experimental Elemental Analysis Data
| Element | Theoretical Percentage | Acceptable Experimental Range | Significance of Deviation |
| Carbon (C) | 67.45% | 67.15% - 67.75% | A significant deviation may indicate the presence of inorganic impurities or residual solvents with different carbon content. |
| Hydrogen (H) | 7.68% | 7.38% - 7.98% | Variations can be indicative of excess moisture or residual solvents. |
| Nitrogen (N) | 5.62% | 5.32% - 5.92% | Inaccurate nitrogen content can point to impurities containing or lacking nitrogen, such as unreacted starting materials or by-products. |
A batch of this compound is generally considered to have acceptable elemental composition if the experimental values fall within ±0.3% of the theoretical values.
A Comparative Overview of Purity Determination Techniques
While elemental analysis confirms the basic composition, it does not provide a detailed picture of purity. For this, a suite of chromatographic and spectroscopic techniques is essential. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.
Table 2: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[5] | Quantitative purity (area %), detection of non-volatile organic impurities.[6] | High resolution, sensitivity, and wide applicability.[5] | Requires chromophoric impurities for UV detection; can be destructive. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase.[6] | Detection and quantification of residual solvents and volatile organic impurities. | Excellent for volatile analytes; high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides detailed structural information; can be quantitative. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[7] | Molecular weight confirmation, structural elucidation of impurities when coupled with a separation technique (e.g., LC-MS).[8] | High sensitivity and specificity; provides molecular weight information. | Typically requires coupling with a separation technique for complex mixtures; ionization efficiency can vary. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature.[9] | Quantification of residual solvents and moisture content.[10] | Simple and direct measurement of volatile content. | Non-specific; does not identify the volatile components.[11] |
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is crucial for developing appropriate analytical methods. Impurities can arise from starting materials, intermediates, by-products of the reaction, or degradation products.[12][13]
Caption: Potential sources of impurities in the final product.
In-Depth Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
For routine quality control and purity assessment of this compound, a reversed-phase HPLC method with UV detection is the industry standard due to its robustness and reliability.[14]
Objective: To determine the purity of this compound and quantify any related impurities by assessing the peak area percentage.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: A streamlined workflow for HPLC purity analysis.
The Holistic View: Interpreting a Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is a critical document that summarizes the quality control testing performed on a specific batch of a chemical.[15][16] It provides assurance that the material meets the required specifications.[1][17] When reviewing a CoA for this compound, researchers should look for:
-
Identification: Confirmation of the compound's identity, typically by ¹H NMR and Mass Spectrometry.[1][15]
-
Purity: The assay or purity value, determined by a primary method like HPLC.[15]
-
Elemental Analysis: The results of C, H, and N analysis, which should be within the acceptable range of the theoretical values.[15]
-
Residual Solvents: The amount of any remaining solvents from the manufacturing process, usually determined by GC.[15]
-
Water Content: The moisture content, often measured by Karl Fischer titration.
By critically evaluating the data from these orthogonal analytical techniques presented on the CoA, a researcher can have high confidence in the quality and suitability of the material for their intended application.
Conclusion
The rigorous characterization of this compound through a combination of elemental analysis and various purity determination methods is non-negotiable for ensuring the integrity of research and development in the pharmaceutical industry. This guide has provided a framework for understanding the principles behind these analytical techniques, interpreting the data they generate, and appreciating the importance of a holistic approach to quality assessment. By demanding and understanding comprehensive analytical data, scientists can build a solid foundation for their discoveries.
References
-
ICH. Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. Available from: [Link]
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. Available from: [Link]
-
Patsnap Synapse. What Is a CoA and Why It Matters for Biochemical Reagents. Patsnap Synapse; 2025. Available from: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available from: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. AZoM; 2021. Available from: [Link]
-
EMA. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency; 2006. Available from: [Link]
-
Reactivo. Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Reactivo. Available from: [Link]
- Gel'man, N. E., & Karataeva, V. D. (1987). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry of the USSR, 42(1), 1-13.
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Improved Pharma. Thermogravimetric Analysis. Improved Pharma; 2022. Available from: [Link]
-
Pharmacam Insights. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube; 2024. Available from: [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available from: [Link]
-
ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass; 2026. Available from: [Link]
-
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech; 2024. Available from: [Link]
-
Scribd. Impurities in New Drug Substances - ICH Q3. Scribd. Available from: [Link]
-
NETZSCH Analyzing & Testing. Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. NETZSCH Analyzing & Testing; 2024. Available from: [Link]
-
CIKLab. What is a Certificate of Analysis (CoA) ?. CIKLab; 2023. Available from: [Link]
-
Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research; 2022. Available from: [Link]
-
MDPI. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. MDPI; 2020. Available from: [Link]
-
ScienceDirect. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ScienceDirect; 2017. Available from: [Link]
-
Ovid. Selective determination of potential impurities in an active pharmaceutical ingredient using HPLC-SPE-HPLC. Ovid; 2026. Available from: [Link]
-
Taylor & Francis Online. Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Taylor & Francis Online; 2025. Available from: [Link]
-
PharmaTech. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaTech; 2026. Available from: [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing; 2016. Available from: [Link]
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Safety Operating Guide
Proper Disposal Procedures: tert-Butyl 4-Methoxyindoline-1-carboxylate
Executive Summary & Immediate Action
tert-Butyl 4-methoxyindoline-1-carboxylate is a pharmaceutical intermediate characterized by a Boc-protected nitrogen and a methoxy ether group. While generally stable, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and laboratory accidents.
Critical Safety Alert:
-
Acid Incompatibility: This compound contains a tert-butoxycarbonyl (Boc) group. Do NOT mix with acidic waste streams. Contact with strong acids (e.g., HCl, TFA) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize waste containers and cause ruptures.
-
Aquatic Toxicity: Indoline derivatives often exhibit chronic aquatic toxicity. Zero discharge to drains or sewer systems is permitted.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal.
| Property | Description |
| CAS Number | Not widely listed; Analogous to 1202631-44-4 |
| Physical State | Solid (crystalline powder or chunks) |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
| Reactivity | Acid-labile (Boc group); Stable to weak bases/oxidizers |
| RCRA Status | Non-listed; Hazardous by Characteristic (if mixed with solvents) |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregation is the single most critical factor in preventing waste stream incompatibility.
Segregation Protocol
-
Isolate from Acids: As noted, the Boc group is acid-sensitive. Segregate this compound from waste streams containing sulfuric, hydrochloric, or trifluoroacetic acid.
-
Solid vs. Liquid:
-
Pure Compound: Dispose of as Solid Hazardous Waste .
-
In Solution: If dissolved in organic solvents (e.g., DCM, Ethyl Acetate), dispose of as Organic Liquid Waste .
-
-
Halogenation Check: If the compound is dissolved in dichloromethane (DCM) or chloroform, it must go into the Halogenated Waste stream. If dissolved in non-halogenated solvents (MeOH, EtOAc), use the Non-Halogenated stream.
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or amber glass jars with PTFE-lined screw caps.
-
Labeling: Must be labeled "Hazardous Waste" with the specific chemical name fully written out. Do not use abbreviations/acronyms like "TBMIC".
-
Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.
Disposal Workflow: Step-by-Step
The following decision tree outlines the operational logic for disposing of this compound.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for segregating this compound waste based on physical state and solvent composition.
Detailed Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess)
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Transfer: Transfer the solid material into a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound 100%"
-
Hazards: Check "Toxic" and "Irritant".[2]
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Determine Solvent: Identify the primary solvent.
-
pH Check: Verify the waste solution is NOT acidic (pH < 4).
-
Corrective Action: If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas evolution inside the carboy.
-
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Log: Record the volume and concentration on the waste log sheet immediately.
Emergency Response: Spills
In the event of a spill, rapid containment prevents exposure and environmental release.
Diagram 2: Spill Response Protocol
Caption: Operational workflow for managing spills of solid or liquid indoline derivatives.
Cleanup Steps:
-
Solid Spill: Do not create dust.[1] Cover with wet paper towels to dampen, then sweep into a dustpan. Place all materials into a clear plastic bag, seal it, and place that bag inside a solid waste container.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if the solvent is flammable.
Regulatory Compliance & Expert Insights
Regulatory Framework (RCRA/EPA)
Under the US Resource Conservation and Recovery Act (RCRA) [1], this chemical is not a "P" or "U" listed waste. However, it is regulated based on characteristics :
-
Ignitability (D001): Applicable if dissolved in flammable solvents.
-
Toxicity: While not TCLP listed, the "General Duty Clause" requires treating it as toxic due to the indoline core structure.
Scientific Rationale for Protocols
-
Boc-Group Stability: The tert-butyl carbamate moiety decomposes via an E1 mechanism in the presence of acid. In a closed waste drum, the release of 1 mole of gas per mole of substrate can generate pressures exceeding the burst rating of standard HDPE drums. Always neutralize waste streams containing Boc-protected amines.
-
Indoline Oxidation: Indolines are prone to oxidation to indoles or polymerization upon prolonged exposure to air and light. Waste containers should be opaque (amber glass or opaque plastic) to prevent the formation of potentially more toxic degradation products [2].
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.: Government Printing Office.
-
Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
-
Fisher Scientific. (2025).[2] Chemical Disposal Guidelines for Organic Amines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
